Product packaging for Sodium 1-tetradecanesulfonate(Cat. No.:CAS No. 27175-91-3)

Sodium 1-tetradecanesulfonate

Cat. No.: B3428435
CAS No.: 27175-91-3
M. Wt: 300.44 g/mol
InChI Key: AYFACLKQYVTXNS-UHFFFAOYSA-M
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Description

Significance of Alkyl Sulfonates in Contemporary Chemical and Materials Science Research

Alkyl sulfonates, a class of anionic surfactants, are of substantial importance in modern chemical and materials science. Their fundamental characteristic is an amphiphilic molecular structure, consisting of a long, hydrophobic alkyl chain (the "tail") and a hydrophilic sulfonate group (the "head"). ontosight.ai This structure allows them to be active at interfaces, reducing the surface tension between different phases, such as oil and water or liquid and air. ontosight.ainanoscience.com This ability to modify surface properties makes them indispensable in a wide array of applications, including as detergents, emulsifiers, and foaming agents in cleaning and personal care products. ontosight.aibiosynth.com

The scientific utility of alkyl sulfonates extends beyond household applications into advanced research areas. They are crucial components in formulations for industrial cleaning, wastewater treatment, and even pharmaceuticals, where they can help improve the solubility of active ingredients. ontosight.aibiosynth.com In materials science, their self-assembly into micelles—spherical aggregates that form above a specific concentration—is exploited in various nanoscale applications. The concentration at which these structures form is known as the critical micelle concentration (CMC), a key parameter that defines the efficiency of a surfactant. nanoscience.comwikipedia.org The study of their micellar behavior, surface activity, and interactions with other molecules continues to be a vibrant area of research. researchgate.net

Historical Context of Sulfonate Surfactant Investigation and Evolution of Research Paradigms

The investigation of sulfonate surfactants has a long history, with early research focused on characterizing their fundamental physicochemical properties. Foundational studies, such as those compiled by the National Institute of Standards and Technology in the early 1970s, were dedicated to systematically determining the critical micelle concentrations (CMC) of various surfactants, including alkyl sulfonates, under different conditions. nist.gov Early research established the relationship between the length of the alkyl chain and properties like solubility and CMC; for instance, as the carbon chain length increases in sodium n-alkylsulfonates, the CMC decreases while the Krafft point (a measure of solubility) increases. researchgate.net

Over time, research paradigms have evolved from simple characterization to more complex investigations into the structure-property relationships of these surfactants. researchgate.net Modern studies delve into how the isomeric distribution within the alkyl chain affects micellar behavior and surface activity. For example, research on a series of sodium secondary n-alkanesulfonates (C14-C18) explored how the position of the sulfonate group along the chain influences CMC values and surface tension. lookchem.com This shift reflects a move towards designing surfactants with precisely tailored properties for specialized applications, driven by advanced analytical techniques and a deeper theoretical understanding of colloidal and surface science.

Scope and Defined Research Objectives for Sodium 1-Tetradecanesulfonate Studies

This compound, with its well-defined linear 14-carbon chain, serves as a model compound for specific and advanced research objectives. Its purity and relatively simple structure make it an ideal candidate for fundamental studies as well as a functional component in high-technology applications.

Key research objectives include:

Ion-Pair Chromatography: It is widely used as an ion-pair reagent in analytical techniques like High-Performance Liquid Chromatography (HPLC). lookchem.comsigmaaldrich.com In this context, it is added to the mobile phase to form neutral ion pairs with charged analytes, improving their retention and separation on a nonpolar stationary phase.

Advanced Materials Patterning: In the field of electronics, this compound has been investigated as a selective inhibitor for the chemical etching of magnetic tunnel junctions used in Magnetoresistive Random-Access Memory (MRAM). researchgate.net Its long-chain structure allows it to adsorb onto specific surfaces, protecting them from the etchant acid and enabling highly precise patterning at the nanoscale. researchgate.net

Interfacial Phenomena Studies: The compound is used in fundamental research to understand the interactions between anionic surfactants and other chemical species at interfaces. For example, studies have examined its role in surface tension reduction when in the presence of complex metal ions, providing insight into the formation of premicellar aggregates and association complexes in aqueous solutions. researchgate.net

Detergency and Formulation Science: It functions as a high-performance detergent additive in specialized cleaning compositions. biosynth.com Research focuses on its ability to provide high viscosity and excellent cleaning performance on oily soils, and its compatibility with other formulation components like fatty alcohols and polymers. biosynth.com

These defined research areas highlight the compound's transition from a simple surfactant to a critical tool in advanced chemical systems and materials engineering.

Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name sodium;tetradecane-1-sulfonate nih.gov
Synonyms Sodium myristylsulfonate, 1-Tetradecanesulfonic acid sodium salt lookchem.comnih.govcymitquimica.com
CAS Number 6994-45-2 biosynth.comlookchem.comgentaur.com
Molecular Formula C₁₄H₂₉NaO₃S lookchem.comnih.govgentaur.com
Molecular Weight 300.43 g/mol cymitquimica.comgentaur.com
Appearance White powder to crystal gentaur.com
Melting Point 225-227 °C lookchem.com

| Critical Micelle Concentration (CMC) | 2.1 x 10⁻³ mol/L | wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NaO3S B3428435 Sodium 1-tetradecanesulfonate CAS No. 27175-91-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;tetradecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFACLKQYVTXNS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892954
Record name Sodium myristylsulfonate
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Molecular Weight

300.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid; Liquid
Record name Sulfonic acids, C10-18-alkane, sodium salts
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CAS No.

6994-45-2, 27175-91-3, 68037-49-0
Record name Sodium myristylsulfonate
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Record name Sodium tetradecane-1-sulphonate
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Record name Sodium C14-17 alcohol sulfonate
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Record name Sulfonic acids, C10-18-alkane, sodium salts
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Record name Sodium myristylsulfonate
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Record name 1-Tetradecanesulfonic acid, sodium salt
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Record name SODIUM MYRISTYLSULFONATE
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Synthetic Methodologies and Purification Techniques for Sodium 1 Tetradecanesulfonate

Established Synthetic Routes to Alkane Sulfonates

The primary methods for synthesizing alkane sulfonates involve the functionalization of hydrocarbon chains through radical or nucleophilic substitution reactions.

Sulfoxidation is a significant industrial method for producing secondary alkane sulfonates (SAS). atamanchemicals.com The process involves a photochemical reaction where n-paraffins, such as tetradecane (B157292), react with a mixture of sulfur dioxide (SO₂) and oxygen (O₂) in the presence of water. atamanchemicals.comheraproject.com This reaction is initiated by UV radiation and proceeds via a free-radical mechanism. heraproject.comwikipedia.org

The general equation for the sulfoxidation of an alkane is: RH + SO₂ + ½ O₂ --(UV light)--> RSO₃H wikipedia.orgwikipedia.org

The resulting alkane sulfonic acid is subsequently neutralized with a base, typically sodium hydroxide, to yield the sodium alkane sulfonate. A key characteristic of this process is that it favors the substitution at secondary carbon atoms along the alkane chain, resulting in a mixture of positional isomers. wikipedia.org The industrial sulfoxidation of n-paraffins is typically carried out in a multi-lamp reactor, yielding a mixture of approximately 90% mono- and 10% disulfonic acids. heraproject.com

Sulfochlorination, often referred to as the Reed reaction, is another well-established route for synthesizing alkane sulfonates. wikipedia.org This process involves the reaction of a saturated hydrocarbon like tetradecane with a mixture of chlorine (Cl₂) and sulfur dioxide (SO₂), typically initiated by ultraviolet light. google.com This forms an intermediate mixture of alkane sulfonyl chlorides (RSO₂Cl). nih.govresearchgate.net

The general reaction is as follows: RH + SO₂ + Cl₂ --(UV light)--> RSO₂Cl + HCl

An alternative approach uses sulfuryl chloride (SO₂Cl₂) as the sulfonating agent, which can also lead to the formation of chloroalkane byproducts alongside the desired sulfonyl chlorides. nih.govresearchgate.net The resulting alkane sulfonyl chlorides are then subjected to saponification (hydrolysis) with a strong base, such as sodium hydroxide, to produce the final sodium alkane sulfonate salt. google.com Similar to sulfoxidation, this method primarily yields a mixture of secondary alkane sulfonate isomers. researchgate.net

The direct sulfonation of linear alkanes with agents like sulfur trioxide (SO₃) or oleum (B3057394) (H₂SO₄/SO₃) is generally challenging and of little practical significance for producing simple alkane sulfonic acids. globalspec.com These reactions require harsh conditions, such as high temperatures (around 400°C), and tend to produce complex mixtures and low yields due to the susceptibility of alkanes to oxidation by these strong reagents. globalspec.comquora.com

A more controlled and specific method for synthesizing primary alkane sulfonates, such as sodium 1-tetradecanesulfonate, involves the reaction of a terminal alkyl halide with sodium sulfite (B76179) (Na₂SO₃). vulcanchem.com This nucleophilic substitution reaction, a variation of the Strecker sulfite alkylation, allows for precise placement of the sulfonate group at the terminal (position 1) of the alkyl chain. For example, 1-bromotetradecane (B124005) can be reacted with sodium sulfite in an aqueous medium under reflux to yield this compound. vulcanchem.com The use of a phase-transfer catalyst can improve reaction yields. vulcanchem.com

Table 1: Comparison of Synthetic Routes for Alkane Sulfonates

MethodKey ReactantsPrimary Product IntermediateTypical ConditionsKey Characteristics
Sulfoxidationn-Alkane, SO₂, O₂, WaterAlkane Sulfonic Acid (RSO₃H)UV RadiationProduces a mixture of secondary isomers; used for SAS production. atamanchemicals.comwikipedia.org
Sulfochlorination (Reed Reaction)n-Alkane, SO₂, Cl₂ (or SO₂Cl₂)Alkane Sulfonyl Chloride (RSO₂Cl)UV RadiationForms sulfonyl chloride intermediate, which is then neutralized; yields secondary isomers. google.comnih.gov
Direct Sulfonation (via Alkyl Halide)1-Bromoalkane, Sodium Sulfite (Na₂SO₃)Sodium Alkane Sulfonate (RSO₃Na)Reflux, Phase-Transfer CatalystSpecific synthesis for primary (terminal) sulfonates like this compound. vulcanchem.com

Advanced Purification and Isolation Strategies

Achieving high purity for this compound is essential for its application in research and specialized chemical formulations, such as ion-pair chromatography. sigmaaldrich.com Purification strategies focus on separating the desired product from inorganic salts, unreacted starting materials, and isomeric or disubstituted byproducts.

Recrystallization is a fundamental technique for purifying sodium alkyl sulfonates. The crude product obtained from synthesis is often purified by repeated recrystallizations from a suitable solvent. dss.go.th Ethanol (B145695) is frequently used, as it can effectively dissolve the sulfonate at higher temperatures while leaving inorganic impurities like sodium sulfite or sodium chloride behind. vulcanchem.comresearchgate.net For instance, after synthesis, a crude solid can be subjected to Soxhlet extraction with ethanol to remove unreacted organic precursors before recrystallization. vulcanchem.com The process of crystallization can also be induced from an aqueous solution by the addition of an antisolvent like acetone. acs.org

Solvent extraction can also be employed. For example, converting the sodium sulfonate to its corresponding sulfonic acid allows for extraction into an organic solvent like ether, separating it from water-soluble impurities. The purified acid can then be reconverted to the high-purity sodium salt. dss.go.th

For applications demanding very high purity, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is not only a primary analytical method for assessing the purity of this compound but can also be used in its preparative form for purification. researchgate.netnih.gov Given that this compound itself is used as a mobile phase additive (ion-pair reagent) in reversed-phase HPLC, its own purification can be achieved using chromatographic methods tailored for anionic surfactants. vulcanchem.comrcilabscan.com

Advanced techniques like high-speed counter-current chromatography (HSCCC) have proven effective for purifying other sulfonated aromatic compounds to over 99% purity, demonstrating the potential of such liquid-liquid chromatographic methods for isolating highly pure fractions of sulfonated surfactants by partitioning them between two immiscible liquid phases. nih.gov

Table 2: Overview of Purification Strategies for this compound

TechniquePrincipleApplication and OptimizationPurity Achieved
RecrystallizationDifferential solubility of the compound and impurities in a solvent at varying temperatures.Utilizes solvents like ethanol or water/acetone mixtures. Optimization involves solvent choice, cooling rate, and repeated cycles. vulcanchem.comacs.orgGood to high, suitable for removing bulk impurities.
Solvent ExtractionPartitioning of the compound or impurities between two immiscible liquid phases.Can involve pH adjustment to convert the salt to the more organic-soluble acid form for extraction. dss.go.thEffective for separating compounds with different polarities.
High-Performance Liquid Chromatography (HPLC)Differential partitioning of components between a stationary phase and a mobile phase under high pressure.Used in preparative mode with appropriate columns (e.g., reversed-phase) to isolate the main component. researchgate.netnih.govVery high (>99%), suitable for analytical standards and specialized applications. nih.gov

Research Methodologies for Characterization of Synthetic Intermediates and Final Products

The definitive confirmation of the chemical identity and purity of synthesized this compound, along with its precursors, relies on a suite of sophisticated analytical techniques. These methods provide an unambiguous structural profile and quantify the level of residual impurities.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. psgraw.com The analysis involves scanning the sample with infrared light and measuring the absorption at different wavelengths, which correspond to the vibrational frequencies of specific chemical bonds. psgraw.com For alkyl sulfonates, the most prominent absorption bands are associated with the sulfonate group (-SO₃⁻) and the long alkyl chain (C-H bonds). informahealthcare.com The presence of strong absorption peaks characteristic of S=O stretching and C-H stretching confirms the successful synthesis of the desired product. informahealthcare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the terminal methyl (-CH₃) group, the series of methylene (B1212753) (-CH₂-) groups in the alkyl chain, and the specific methylene group directly bonded to the electron-withdrawing sulfonate group. monash.edu Similarly, the ¹³C NMR spectrum would show a unique resonance for each carbon atom in a different chemical environment. While a specific, published spectrum for this compound is not readily available, data from analogous structures like sodium tetradecyl sulfate (B86663) provide a reliable model for expected chemical shifts. chemicalbook.com For instance, in a DMSO-d6 solvent, the methylene protons adjacent to the polar headgroup appear significantly downfield. chemicalbook.com

Mass Spectrometry (MS) Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which can further confirm the structure. researchgate.net Using techniques like electrospray ionization (ESI), the molecule is ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net For this compound (C₁₄H₂₉NaO₃S), the expected mass of the sulfonate anion is approximately 277.18 Da. uni.lu Collision-induced dissociation of this parent ion would lead to predictable fragmentation, such as the loss of sulfur dioxide (SO₂) or cleavage along the alkyl chain, providing definitive structural evidence. acs.orgaaqr.org

Table 1: Summary of Spectroscopic Data for Structural Elucidation of this compound

Spectroscopic TechniqueFeatureExpected ObservationReference
Infrared (IR) SpectroscopyS=O Asymmetric & Symmetric Stretching~1200 cm⁻¹ and ~1055 cm⁻¹ informahealthcare.com
Alkyl C-H Stretching~2850-2960 cm⁻¹ researchgate.net
C-S Stretching~650-750 cm⁻¹ researchgate.net
¹H NMR SpectroscopyTerminal Methyl Protons (-CH₃)Triplet, ~0.8-0.9 ppm chemicalbook.com
Alkyl Methylene Protons (-(CH₂)₁₂-)Multiplet, ~1.2-1.6 ppm chemicalbook.com
Methylene Protons alpha to -SO₃⁻ (-CH₂SO₃⁻)Multiplet, downfield shift >2.5 ppm monash.edu
Mass Spectrometry (ESI⁻)Anion Mass [C₁₄H₂₉SO₃]⁻m/z ≈ 277.18 uni.lu
Major FragmentationLoss of SO₂ acs.orgaaqr.org

Beyond structural confirmation, quantifying the purity of the final product is critical. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, offering high resolution and sensitivity for separating the main compound from synthetic by-products and unreacted starting materials. alfachemic.com

For ionic surfactants like this compound that lack a strong UV chromophore, specialized HPLC methods are required. nih.gov Reversed-phase HPLC using an ion-pairing reagent is a common and effective approach. chemscene.comsigmaaldrich.com In this method, a reagent is added to the mobile phase to form a neutral ion-pair with the sulfonate anion, allowing it to be retained and separated on a non-polar stationary phase (like a C18 column). nih.gov

The validation of a quantitative HPLC method is crucial to ensure its accuracy and reliability. latamjpharm.org According to International Conference on Harmonisation (ICH) guidelines, this involves assessing several key parameters. scispace.comajast.net Linearity is established by analyzing a series of standard solutions to confirm that the detector response is proportional to the concentration. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ajast.net Precision is determined by the repeatability of the results, while accuracy is confirmed by measuring the recovery of a known amount of spiked analyte from a sample matrix. latamjpharm.org

Table 2: Typical Parameters for Quantitative HPLC Purity Assessment

ParameterDescriptionTypical ImplementationReference
Chromatographic ModeMethod of separation.Reversed-Phase Ion-Pair Chromatography nih.gov
Stationary PhaseThe column material that interacts with the analyte.Octadecylsilane (C18) chromatographyonline.com
Mobile PhaseThe solvent that carries the analyte through the column.Acetonitrile/Water gradient with an ion-pairing reagent (e.g., N-methylpyridinium salt) nih.gov
DetectorDevice used to detect the analyte as it elutes.UV (with ion-pair reagent), ELSD, or CAD nih.govthermofisher.com
Validation: LinearityEnsures proportional response to concentration.Analysis of 5-7 concentrations, requiring r² > 0.999 ajast.net
Validation: LOD/LOQDefines the sensitivity limits of the method.Calculated based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) scispace.com

Fundamental Colloidal and Interfacial Science of Sodium 1 Tetradecanesulfonate

Micellization Behavior and Aggregation Phenomena

The formation of micelles by sodium 1-tetradecanesulfonate in aqueous solutions is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). This phenomenon is a key aspect of its colloidal behavior and is influenced by a range of thermodynamic and kinetic factors, as well as the surrounding solution conditions.

Thermodynamics of Micelle Formation

The self-assembly of this compound into micelles is a thermodynamically driven process, primarily governed by the hydrophobic effect. The transfer of the hydrophobic tetradecyl chains from the aqueous environment to the nonpolar interior of the micelle leads to a significant increase in the entropy of the system, which is the main driving force for micellization. iosrjournals.orgwikipedia.org The process is also influenced by electrostatic interactions between the ionic head groups and the surrounding counterions.

The thermodynamic favorability of micellization can be quantified by the standard Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating a spontaneous process. The enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization provide further insight into the forces driving the aggregation. For many ionic surfactants, the enthalpy of micellization is often small and can be either exothermic or endothermic, while the entropy change is large and positive, confirming the dominant role of the hydrophobic effect. scispace.comijert.orgkneopen.com

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Thermodynamic ParameterDescriptionTypical Sign for Ionic Surfactants
ΔG°mic Gibbs Free Energy of MicellizationNegative
ΔH°mic Enthalpy of MicellizationSmall, can be positive or negative
ΔS°mic Entropy of MicellizationLarge and Positive

This table provides a generalized overview of the thermodynamic parameters of micellization for ionic surfactants.

Kinetics of Micellar Association and Dissociation

The formation and breakdown of micelles are dynamic equilibrium processes characterized by the rates of association and dissociation of individual surfactant monomers. The kinetics of these processes occur on a very fast timescale, typically in the range of microseconds to milliseconds. nih.gov Two primary relaxation processes are generally considered: a fast relaxation time (τ₁) associated with the exchange of monomers between the bulk solution and existing micelles, and a slow relaxation time (τ₂) related to the formation and dissolution of the entire micelle. researchgate.net

The kinetics of micelle formation can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. Understanding these kinetics is crucial for applications where rapid changes in surfactant concentration or solution conditions occur.

Influence of Solution Conditions on Micellar Aggregation

The aggregation behavior of this compound is highly sensitive to the composition of the aqueous solution. Key factors that influence its CMC and micellar properties include ionic strength, temperature, and pH.

Ionic Strength: The addition of electrolytes, such as salts, to a solution of this compound generally leads to a decrease in its CMC. nih.govnih.gov The added ions shield the electrostatic repulsion between the negatively charged sulfonate head groups at the micelle surface. This reduced repulsion allows the surfactant molecules to aggregate more easily, thus lowering the concentration required for micelle formation. The effect of electrolytes on the CMC of ionic surfactants can often be described by the following empirical equation:

log(CMC) = A - B log(Ci)

where A and B are constants and Ci is the total counterion concentration. researchgate.net

Temperature: The effect of temperature on the CMC of ionic surfactants like this compound is often complex, exhibiting a U-shaped curve. scialert.netscialert.net Initially, an increase in temperature typically leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic tail, which enhances the hydrophobic effect and favors micellization. researchgate.netrsc.org However, beyond a certain temperature (the minimum of the U-shaped curve), a further increase in temperature can lead to an increase in the CMC. This is because the increased thermal energy can disrupt the organized structure of the micelles, making their formation less favorable. researchgate.net

pH: As a salt of a strong acid (tetradecanesulfonic acid) and a strong base (sodium hydroxide), the charge on the sulfonate head group of this compound is not significantly affected by changes in pH within a typical range. Therefore, the micellization behavior of this compound is generally considered to be relatively insensitive to pH variations. jsirjournal.com

Solution ConditionEffect on CMCPrimary Reason
Increasing Ionic Strength DecreasesShielding of electrostatic repulsion between head groups. nih.govnih.gov
Increasing Temperature Initially decreases, then may increase (U-shaped behavior). scialert.netscialert.netComplex interplay between enhanced hydrophobic effect and disruption of micellar structure. researchgate.netresearchgate.netrsc.org
pH Generally minimal effectThe sulfonate head group is a salt of a strong acid and remains fully ionized over a wide pH range. jsirjournal.com

This table summarizes the general influence of key solution conditions on the critical micelle concentration of ionic surfactants.

Investigations into Micellar Structure and Morphology

The micelles formed by this compound in aqueous solution are typically spherical at concentrations close to the CMC. The hydrophobic tetradecyl chains form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfonate head groups are located at the micelle-water interface, in contact with the aqueous phase. whiterose.ac.uk

The size of the micelles is characterized by the aggregation number (Nagg) , which is the average number of surfactant molecules in a single micelle. For sodium alkyl sulfonates, the aggregation number generally increases with increasing alkyl chain length. nih.gov

At higher surfactant concentrations or in the presence of added salt, the morphology of the micelles can change from spherical to more elongated, cylindrical, or worm-like structures. rsc.orgwhiterose.ac.uk These structural transitions are driven by a reduction in the electrostatic repulsion between the head groups, which allows for a more compact packing of the surfactant molecules. Techniques such as small-angle neutron scattering (SANS) and light scattering are commonly used to investigate the structure and morphology of surfactant micelles in solution. rsc.org

Interfacial Adsorption and Surface Activity Mechanisms

The amphiphilic nature of this compound also drives its accumulation at interfaces, such as the air-liquid and liquid-liquid interfaces. This adsorption is responsible for the surface activity of the compound, leading to a reduction in the interfacial tension.

Adsorption at Air-Liquid and Liquid-Liquid Interfaces

At an air-liquid interface, this compound molecules orient themselves with their hydrophobic tetradecyl tails directed towards the air phase and their hydrophilic sulfonate head groups remaining in the aqueous phase. nih.govuq.edu.au This arrangement disrupts the cohesive energy of the water molecules at the surface, resulting in a decrease in the surface tension of the solution.

Similarly, at a liquid-liquid interface (e.g., oil-water), the surfactant molecules position themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This reduces the interfacial tension between the two immiscible liquids, facilitating the formation of emulsions.

The extent of adsorption at an interface is quantified by the surface excess concentration (Γ) , which is the amount of surfactant adsorbed per unit area of the interface. The surface excess concentration increases with the bulk concentration of the surfactant until the interface becomes saturated, which typically occurs around the critical micelle concentration. The relationship between surface tension and the bulk concentration of the surfactant can be used to determine the surface excess concentration via the Gibbs adsorption isotherm. researchgate.net

Mechanisms of Interfacial Tension Reduction

This compound, as a surfactant, reduces the interfacial tension between two immiscible phases, such as oil and water, through several key mechanisms. The primary driver for this reduction is the adsorption of the surfactant molecules at the interface. The amphiphilic nature of this compound, possessing a hydrophilic sulfonate head group and a hydrophobic 14-carbon tail, facilitates its accumulation at the oil-water interface.

Once at the interface, the surfactant molecules orient themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the water phase. This orientation disrupts the strong cohesive forces between water molecules and the weaker adhesive forces between water and oil molecules. The presence of the surfactant molecules effectively creates a transitional layer that lessens the sharp contrast in molecular forces across the interface, thereby lowering the interfacial tension.

Furthermore, the reduction in interfacial tension is also an entropically driven process. The ordered structure of water molecules at the interface is disrupted by the presence of surfactant molecules, leading to an increase in interfacial entropy. This increased disorder at the interface contributes to a more thermodynamically favorable state, resulting in a lower interfacial tension rsc.org. The flexibility of the surfactant's alkyl chain can also play a role; more flexible tails can create a more disordered interfacial film, further enhancing the reduction in interfacial tension rsc.org.

The effectiveness of interfacial tension reduction is dependent on the surfactant concentration up to its critical micelle concentration (CMC). As the concentration increases towards the CMC, the interface becomes more populated with surfactant molecules, leading to a greater reduction in interfacial tension.

Surfactant Monolayer and Multilayer Formation

At interfaces, such as the air-water or oil-water interface, this compound molecules self-assemble to form structured layers. Below the critical micelle concentration (CMC), these molecules primarily form a monolayer at the interface. In this monolayer, the hydrophobic tetradecyl tails are directed away from the aqueous phase (towards the air or oil phase), while the hydrophilic sulfonate head groups remain in contact with the water. This arrangement minimizes the unfavorable interactions between the hydrophobic tails and water.

The packing density of the surfactant molecules in the monolayer increases with the bulk concentration of the surfactant. The minimum area occupied by a single molecule at the interface is influenced by the size of its headgroup and the length of its alkyl chain doi.org.

Under certain conditions, particularly in the presence of multivalent counterions, the formation of multilayers at the interface can occur nih.govfao.org. For anionic surfactants like this compound, the presence of cations such as Al³⁺ can induce the formation of bilayers or even more extensive multilayer structures at the air-water interface nih.govfao.org. This is driven by the strong binding and complexation between the surfactant's anionic headgroups and the multivalent cations nih.gov. The length of the alkyl chain influences this phenomenon, with longer chains, such as the tetradecyl chain, promoting multilayer formation at lower surfactant and counterion concentrations compared to shorter chain surfactants nih.gov.

The formation of these monolayers and multilayers is a critical aspect of the surfactant's function in various applications, as it governs the properties of the interface.

Solubilization Mechanisms in Micellar Systems

Above the critical micelle concentration (CMC), this compound molecules aggregate in the bulk solution to form micelles. These micelles are spherical or spheroidal aggregates where the hydrophobic tails form a core, and the hydrophilic heads form an outer corona, facing the aqueous solvent. These micellar systems are capable of solubilizing poorly water-soluble substances, a process known as micellar solubilization wikipedia.org.

The primary mechanism of solubilization involves the incorporation of the insoluble substance (solubilizate) into the micellar structure. This process is distinct from dissolution as it results in a colloidal dispersion rather than a true solution wikipedia.org. The solubilization capacity is influenced by the chemical nature of both the surfactant and the solubilizate, as well as by temperature and the presence of additives.

Two main mechanisms for the kinetics of solubilization have been described: a surface reaction, where micelles transiently adsorb at the oil-water interface to capture the solubilizate, and a bulk reaction, where dissolved solubilizate molecules are captured by micelles in the bulk phase wikipedia.org.

Thermodynamics and Kinetics of Solubilization

The solubilization of a substance within micelles is governed by thermodynamic principles. The process can be understood by examining the change in Gibbs free energy, which is influenced by both enthalpic and entropic contributions mdpi.com. The transfer of a hydrophobic molecule from an aqueous environment to the hydrophobic core of a micelle is generally an entropically driven process, as it releases ordered water molecules from around the hydrophobic solute.

Thermodynamic models can be applied to determine the distribution of a solubilizate between the aqueous and micellar phases taylorfrancis.com. The standard Gibbs free energy of micellization (ΔG°mic) provides insight into the spontaneity of micelle formation, which is a prerequisite for solubilization. For ionic surfactants, this value is influenced by factors such as the length of the hydrophobic chain researchgate.net.

The kinetics of solubilization, or the rate at which a substance is incorporated into micelles, can be studied by observing the dissolution of the solubilizate over time. A kinetic model of solubilization considers the diffusion and capture of dissolved molecules by the micelles, as well as the rate of dissolution at the interface nih.govresearchgate.net. Studies have shown that the elementary act of a dissolved molecule being captured by a micelle can be barrier-controlled rather than diffusion-controlled nih.govresearchgate.net.

Table 1: Thermodynamic Parameters of Micellization for Anionic Surfactants

Surfactant Homologous SeriesTemperature Range (°C)ΔH°mic (kJ/mol)ΔS°mic (J/mol·K)
Sodium p-(3-alkyl)benzenesulfonates15-70Varies with chain lengthVaries with chain length
Sodium Dodecylbenzenesulfonate25-45Varies with temperatureVaries with temperature

Location of Solubilized Species within Micelles

The specific location of a solubilized molecule within a micelle depends on its polarity. Nonpolar, hydrophobic molecules are typically located in the innermost core of the micelle, which is formed by the hydrocarbon tails of the surfactant molecules. This environment is essentially a liquid hydrocarbon-like microenvironment.

Amphiphilic or polar molecules may orient themselves within the micelle with their hydrophobic part in the core and their polar group at the interface between the core and the hydrophilic corona. Some molecules may be adsorbed onto the surface of the micelle, particularly at the palisade layer, which is the region between the hydrophobic core and the hydrophilic head groups.

Molecular dynamics simulations have been used to elucidate the binding mechanisms and preferred locations of therapeutic agents within micelles. For instance, poorly water-soluble drugs can reside at the micellar ionic interface with their polar ends pointing outwards, or they can be situated in the alkane core center nih.gov. Highly charged molecules can be stabilized at the ionic interface through electrostatic interactions with the surfactant headgroups nih.gov.

Solubilization of Hydrophobic and Amphiphilic Compounds

This compound micelles are effective in solubilizing a variety of hydrophobic and amphiphilic compounds. The long tetradecyl chain creates a substantial hydrophobic core, which enhances the solubilization capacity for nonpolar substances like alkanes, aromatic hydrocarbons, and oils. The ability of a surfactant to solubilize a hydrophobic compound generally increases with the length of its alkyl chain.

Amphiphilic compounds, which have both hydrophobic and hydrophilic moieties, can also be incorporated into the micellar structure. The hydrophobic part of the amphiphile will be embedded in the micelle's core, while the hydrophilic part will be located at or near the micelle-water interface. This is a common mechanism for the formulation of poorly soluble drugs. The solubilization of such compounds can be influenced by factors such as pH and the presence of other ions, which can affect the charge and structure of both the micelle and the solubilizate.

The structure of the surfactant itself plays a role in its solubilizing power. For instance, surfactants with fused-ring structures in their hydrophobic part have been shown to be more effective at solubilizing cholesterol than those with linear hydrocarbon chains nih.gov.

Interaction with Macromolecules and Nanoparticles

This compound, as a surfactant, can interact with various macromolecules and nanoparticles, leading to a range of complex behaviors and structures. These interactions are driven by a combination of electrostatic and hydrophobic forces nih.gov.

The interaction of anionic surfactants with proteins is a well-studied area. At low concentrations, surfactant monomers can bind to specific sites on the protein. As the surfactant concentration increases, cooperative binding can occur, leading to the unfolding of the protein's native structure and the formation of a protein-surfactant complex. The hydrophobic tail of the surfactant interacts with the hydrophobic regions of the protein, while the charged headgroup interacts with charged or polar residues on the protein surface mdpi.com.

In the case of interactions with nanoparticles, surfactants can adsorb onto the nanoparticle surface, modifying its surface properties. This can lead to the stabilization of nanoparticle dispersions in aqueous solutions by preventing aggregation. The hydrophobic tails of the surfactant can associate with the nanoparticle surface, while the hydrophilic headgroups extend into the aqueous phase, providing electrostatic or steric repulsion between particles.

The presence of surfactants can also influence the formation of a "protein corona" when nanoparticles are introduced into a biological medium nih.gov. This corona is a layer of proteins that adsorbs to the nanoparticle surface and can affect its biological identity and interactions. The interaction between gold nanoparticles and sodium sulfacetamide, a sulfonamide, has been shown to involve chemical interactions that are dependent on concentration and pH semanticscholar.orgresearchgate.net.

Surfactant-Polymer Complexation and Association

The interaction between surfactants and polymers in aqueous solutions is a complex phenomenon driven by a combination of electrostatic and hydrophobic forces. For anionic surfactants like this compound, the nature and strength of these interactions are highly dependent on the type of polymer present.

With neutral water-soluble polymers, such as poly(ethylene oxide) (PEO), the primary driving force for association is hydrophobic interaction. In such systems, the interaction typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC). The CAC is noteworthy for being at a lower concentration than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer. This indicates that the polymer provides a favorable environment for the surfactant molecules to aggregate. The general model for this interaction involves the formation of surfactant micelles along the polymer chain, often described as a "string of beads" model.

The complexation process is influenced by several factors:

Surfactant Tail Length: Longer hydrophobic tails generally lead to stronger interactions and a lower CAC. The C14 chain of this compound suggests a significant hydrophobic driving force for association with polymers.

Polymer Hydrophobicity: More hydrophobic polymers will exhibit stronger interactions with the surfactant.

Temperature: Temperature can affect the hydration of both the polymer and the surfactant, thereby influencing the thermodynamics of their interaction.

Physical Interaction with Biomacromolecules (e.g., proteins, peptides)

The interaction of surfactants with proteins is a critical area of study, with implications ranging from biochemistry to pharmacology. Anionic surfactants like this compound can interact with proteins through a combination of electrostatic and hydrophobic mechanisms, often leading to conformational changes in the protein structure.

A primary model protein for these studies is Bovine Serum Albumin (BSA). The binding of anionic surfactants to BSA is a cooperative process. Initially, at low surfactant concentrations, binding is primarily driven by electrostatic interactions between the negatively charged sulfonate headgroup of the surfactant and positively charged residues on the protein surface. As the surfactant concentration increases, hydrophobic interactions between the alkyl chain of the surfactant and nonpolar regions of the protein become more dominant, leading to the unfolding of the protein and the formation of a protein-surfactant complex.

Research on the closely related compound, sodium tetradecyl sulfate (B86663) (STS), has shown that it is significantly deactivated by blood proteins. This deactivation implies a strong binding interaction. One study demonstrated that approximately 0.5 mL of whole blood can deactivate 1 mL of a 3% STS solution, with the interaction being linearly dependent on the concentration of blood proteins like bovine serum albumin nih.gov. This strong affinity suggests that this compound would also exhibit significant binding to proteins.

The interaction with smaller biomacromolecules, such as peptides, is also of interest. The nature of the interaction will depend on the amino acid composition and sequence of the peptide. Peptides with a net positive charge would be expected to have strong electrostatic interactions with the anionic sulfonate headgroup of this compound. Furthermore, hydrophobic regions of the peptide can interact with the C14 alkyl chain of the surfactant.

While specific binding constants and thermodynamic parameters for the interaction of this compound with proteins and peptides are not extensively documented, the general principles of anionic surfactant-protein interactions provide a framework for understanding these phenomena. The binding process is often studied using techniques such as fluorescence spectroscopy, isothermal titration calorimetry, and circular dichroism to probe the binding affinity, thermodynamics, and conformational changes of the protein upon surfactant interaction.

Adsorption onto Inorganic and Organic Nanoparticles

The adsorption of surfactants onto the surface of nanoparticles is a key process for modifying their surface properties, such as charge and hydrophobicity, which in turn influences their stability and dispersibility in various media.

Inorganic Nanoparticles:

The adsorption of anionic surfactants like this compound onto inorganic oxide nanoparticles, such as alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂), is highly dependent on the surface charge of the nanoparticle, which is influenced by the pH of the solution.

Alumina (Al₂O₃): Alumina nanoparticles typically have a positive surface charge at pH values below their isoelectric point (around pH 8-9). In this pH range, there is a strong electrostatic attraction between the positively charged alumina surface and the anionic sulfonate headgroup of this compound. As the surfactant concentration increases, hydrophobic interactions between the adsorbed surfactant tails lead to the formation of surfactant aggregates on the surface, known as hemimicelles or admicelles. This cooperative adsorption results in a significant increase in the adsorption density.

A study on the adsorption of the closely related sodium tetradecyl sulfate (STS) onto alumina beads demonstrated that the adsorption is controlled by both electrostatic attraction and hydrophobic interactions. The adsorption was found to be optimal at a pH of 4 and an ionic strength of 1 mM NaCl. The adsorption isotherm for STS on alumina can be described by a two-step adsorption model, as detailed in the table below.

Adsorption Isotherm Parameters for Sodium Tetradecyl Sulfate (STS) on Alumina
ParameterValue
AdsorbentAlumina (Al₂O₃) beads
SurfactantSodium Tetradecyl Sulfate (STS)
Optimal pH4
Optimal Ionic Strength1 mM NaCl
Adsorption ModelTwo-step adsorption
Data from a study on Sodium Tetradecyl Sulfate, a compound structurally similar to this compound.

Silica (SiO₂): Silica nanoparticles, in contrast to alumina, typically have a negative surface charge at neutral and alkaline pH. Consequently, there is an electrostatic repulsion between the silica surface and the anionic headgroup of this compound, leading to very low adsorption. However, adsorption can be induced under certain conditions, such as in the presence of multivalent cations that can act as bridges between the negatively charged surface and the anionic surfactant.

Organic Nanoparticles:

The adsorption of this compound onto organic nanoparticles, such as polymer latex particles, is primarily governed by hydrophobic interactions. The hydrophobic alkyl chain of the surfactant will preferentially adsorb onto the hydrophobic surface of the organic nanoparticle. The adsorption isotherm typically shows a plateau at higher surfactant concentrations, corresponding to the formation of a complete monolayer or bilayer of surfactant on the nanoparticle surface. The presence of electrolytes can influence the adsorption by reducing the electrostatic repulsion between the adsorbed anionic headgroups, thus promoting a more densely packed surfactant layer.

Advanced Analytical and Spectroscopic Characterization of Sodium 1 Tetradecanesulfonate Systems

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the separation and quantification of Sodium 1-tetradecanesulfonate and related substances. High-performance liquid chromatography and ion-pair chromatography are particularly well-suited for this anionic surfactant, while gas chromatography can be employed for the analysis of specific derivatives.

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Due to the lack of a strong chromophore in its structure, direct UV detection can be challenging. However, several HPLC-based methods have been developed for the analysis of alkyl sulfonates.

Reverse-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a more polar mobile phase. To achieve sufficient retention of anionic surfactants like this compound on a reverse-phase column, a phase modifying agent, such as a salt, is often necessary in the mobile phase. For instance, a method developed for linear alkylbenzene sulfonates (LAS) utilized a C8 column with a mobile phase of methanol (B129727) and an aqueous solution of sodium perchlorate.

Given that this compound does not possess a significant UV chromophore, alternative detection methods are often employed for its direct analysis. Conductivity detection is a suitable option for ionic species. An RP-HPLC method using a low concentration of sodium dihydrogen phosphate (B84403) in the mobile phase has been successfully applied for the analysis of C10-C16 alkyl sulfonates with conductivity detection, eliminating the need for a suppressor column. This approach is noted for its simplicity, speed, and sensitivity. Another detection strategy for non-UV-absorbing surfactants is Indirect Photometric Detection (IPD).

A summary of typical HPLC conditions for related alkyl sulfonates is presented in the table below.

ParameterDescription
Stationary Phase Reverse-phase C8 or C18
Mobile Phase Methanol/Water or Acetonitrile/Water gradient with a salt modifier (e.g., sodium perchlorate, sodium dihydrogen phosphate)
Detection Conductivity Detector, Evaporative Light Scattering Detector (ELSD), or Indirect Photometric Detection (IPD)

This compound is widely used as an ion-pair reagent in reversed-phase HPLC to facilitate the separation of basic and cationic compounds. In this technique, the alkyl sulfonate is added to the mobile phase. It then forms an ion pair with the positively charged analyte. This newly formed neutral complex has increased hydrophobicity, leading to greater retention on a nonpolar stationary phase (like C18) and enabling the separation of otherwise poorly retained basic compounds.

The separation mechanism in ion-pair chromatography with alkyl sulfonates is primarily an ion-exchange process where the pair ions are hydrophobically adsorbed to the stationary phase, and the analyte is retained through ionic interaction. The choice of the alkyl chain length of the sulfonate and its concentration in the mobile phase are critical parameters that influence the retention and selectivity of the separation. Longer alkyl chains, such as the tetradecyl chain in this compound, provide stronger retention for the analytes.

This technique has been effectively used in the analysis of various basic drugs and peptides. For instance, sulfonic acid ion-pair reagents have been investigated for the thin-layer chromatography of basic drugs on C18-bonded silica (B1680970) gel. In the context of peptide purification, ion-pairing agents like trifluoroacetic acid (TFA) are commonly used, and the principles can be extended to other ion-pairing reagents like alkyl sulfonates to alter peptide retention and improve separation.

ApplicationAnalyte TypePrinciple
Pharmaceutical AnalysisBasic Drugs (e.g., secondary amines)Forms a neutral ion pair with the protonated basic drug, increasing its retention on a C18 column.
Peptide AnalysisCationic PeptidesInteracts with positively charged amino acid residues, enhancing hydrophobicity and enabling separation by RP-HPLC.

Direct analysis of this compound by gas chromatography (GC) is not feasible due to its high polarity and low volatility. Therefore, a derivatization step is necessary to convert the sulfonate into a more volatile and thermally stable compound suitable for GC analysis.

Common derivatization strategies for sulfonic acids include:

Alkylation/Esterification : This involves replacing the acidic proton with an alkyl group to form a sulfonate ester.

Conversion to Sulfonyl Chlorides : The sodium sulfonate can be converted to the corresponding sulfonyl chloride, which is more amenable to GC analysis.

For instance, a method for the analysis of alpha-olefin sulfonates involves hydrogenation followed by conversion to sulfonyl chlorides. Another approach for the analysis of alkyl sulfonates in drug substances involves derivatization with reagents like trimethylamine (B31210) or triethylamine (B128534) to form quaternary ammonium (B1175870) products, which are then analyzed by LC/MS. While this is an LC-MS method, the derivatization principle to modify the analyte's properties is relevant.

Pyrolysis-GC-MS is another technique that can be applied to non-volatile samples like ionic surfactants. In this method, the sample is thermally decomposed in an inert atmosphere, and the resulting smaller, volatile fragments are separated by GC and identified by MS. For example, pyrolysis of sodium lauryl sulfate (B86663) (a C12 alkyl sulfate) at 300°C yields C12 alkenes and alcohols, which can be analyzed by GC-MS. A similar approach could be used to characterize the alkyl chain of this compound.

Derivatization MethodReagent ExampleDerivative FormedGC-MS Application
EsterificationDiazomethaneMethyl tetradecanesulfonateAnalysis of the alkyl sulfonate ester
Conversion to Sulfonyl ChlorideThionyl chlorideTetradecanesulfonyl chlorideAnalysis of the more volatile sulfonyl chloride
PyrolysisHeatAlkenes, AlcoholsCharacterization of the C14 alkyl chain

Spectroscopic Techniques for Structural and Behavioral Insights

Spectroscopic methods provide invaluable information about the molecular structure, aggregation behavior, and interactions of this compound in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR : The proton NMR spectrum of this compound is expected to show characteristic signals for the long alkyl chain. A triplet around 0.8-0.9 ppm would correspond to the terminal methyl (CH₃) group. A broad multiplet in the region of 1.2-1.6 ppm would arise from the methylene (B1212753) (CH₂) groups of the long alkyl chain. The methylene group adjacent to the sulfonate group (α-CH₂) would be deshielded and appear as a triplet at a higher chemical shift, likely in the range of 2.5-3.0 ppm.

¹³C NMR : The carbon-13 NMR spectrum would also display signals corresponding to the tetradecyl chain. The terminal methyl carbon would resonate at approximately 14 ppm. The methylene carbons would appear in the range of 22-35 ppm. The carbon atom directly bonded to the sulfonate group (C1) would be significantly deshielded and is expected to have a chemical shift in the range of 50-60 ppm.

²³Na NMR : Sodium-23 NMR is particularly useful for studying the behavior of sodium ions in solution. The chemical shift and linewidth of the ²³Na signal are sensitive to the immediate chemical environment of the sodium ion, including solvation and ion-pairing. In solutions of this compound, ²³Na NMR can provide insights into counterion binding during micelle formation and other aggregation phenomena. The ²³Na nucleus is quadrupolar, and its signal width increases with the asymmetry of the electric field gradient at the nucleus, which can change upon aggregation or interaction with other molecules. Studies on similar surfactant systems have shown that changes in the ²³Na chemical shift and relaxation rates can be correlated with the formation of micelles and other aggregate structures.

NucleusExpected Chemical Shift Range (ppm)Structural Information
¹H 0.8 - 3.0Provides information on the different types of protons in the alkyl chain.
¹³C 14 - 60Elucidates the carbon skeleton of the molecule.
²³Na Varies with environmentSensitive to the solvation state and binding of the sodium counterion, useful for studying aggregation.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to gain structural information through fragmentation analysis. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In negative ion mode ESI-MS, this compound would be detected as the [M-Na]⁻ anion with an m/z corresponding to the tetradecanesulfonate ion (C₁₄H₂₉SO₃⁻).

Tandem MS (MS/MS) provides further structural details by inducing fragmentation of a selected precursor ion. The fragmentation of alkyl sulfonates is characterized by specific neutral losses. A common fragmentation pathway for the tetradecanesulfonate anion would be the loss of sulfur dioxide (SO₂), resulting in an alkyl anion. Another possible fragmentation is the loss of sulfur trioxide (SO₃), generating a different fragment ion. These characteristic fragmentation patterns can be used to confirm the identity of the compound and to distinguish it from isomers. The analysis of anionic surfactants by techniques like Fast Atom Bombardment (FAB) combined with MS/MS has been demonstrated to provide valuable structural information.

Ionization TechniquePrecursor Ion (m/z)Major Fragmentation PathwaysFragment Ions
ESI (-)277.18 [C₁₄H₂₉SO₃]⁻Loss of SO₂[C₁₄H₂₉]⁻
ESI (-)277.18 [C₁₄H₂₉SO₃]⁻Loss of SO₃[C₁₄H₂₉O]⁻ (rearranged)

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules, providing a fingerprint of the molecular structure of this compound. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. nih.gov

For this compound, the spectra are dominated by vibrations from two main parts of the molecule: the tetradecyl hydrocarbon tail and the sodium sulfonate head group.

Hydrocarbon Tail Vibrations: The long C₁₄ alkyl chain gives rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are typically observed in the 2800-3000 cm⁻¹ region. Bending vibrations (scissoring, wagging, twisting) appear at lower wavenumbers, generally in the 1300-1500 cm⁻¹ range. The intensity and position of these peaks can provide information about the conformational order (e.g., the proportion of trans vs. gauche conformers) of the alkyl chains, which changes upon micellization.

Sulfonate Head Group Vibrations: The -SO₃⁻ group has distinct and strong vibrational bands. The asymmetric and symmetric S-O stretching vibrations are particularly prominent. For alkyl sulfonates, these are typically found in the regions of 1260-1150 cm⁻¹ (asymmetric) and 1080-1030 cm⁻¹ (symmetric). nist.gov These peaks are often strong in both IR and Raman spectra and are sensitive to the local environment of the headgroup, including hydration and ion-pairing. The S-C stretching vibration is also present but is generally weaker and appears at lower frequencies.

The complementary nature of these techniques is advantageous; for instance, the symmetric S-O stretch is often very strong in Raman spectra, while the asymmetric stretch is prominent in IR spectra. nih.gov

Table 1: Typical Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique of Observation
C-H Asymmetric Stretch (CH₂, CH₃) 2950 - 2970 IR, Raman
C-H Symmetric Stretch (CH₂, CH₃) 2850 - 2880 IR, Raman
CH₂ Scissoring 1450 - 1470 IR
S=O Asymmetric Stretch 1150 - 1260 IR, Raman

UV-Visible Spectroscopy for Interaction Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. ijprajournal.com this compound itself, consisting of a saturated alkyl chain and a sulfonate group, does not possess chromophores that absorb significantly in the conventional UV-Vis range (200-800 nm). mdpi.com

However, UV-Vis spectroscopy is an invaluable indirect method for studying the micellar properties of this compound and its interactions with other molecules that do contain chromophores (often referred to as probes or guests). When these guest molecules are incorporated into or bound to the micelles, their local environment changes drastically—from a polar aqueous solution to the nonpolar core or the semi-polar palisade layer of the micelle. This change in microenvironment alters the electronic transitions of the guest molecule, leading to measurable changes in its UV-Vis absorption spectrum. ijprajournal.comnih.gov

Key spectral changes that can be observed include:

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.

Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.

Hyperchromic Effect: An increase in absorption intensity.

Hypochromic Effect: A decrease in absorption intensity.

By monitoring these spectral shifts as a function of surfactant concentration, one can determine the point at which micelles form (the Critical Micelle Concentration, CMC) and quantify the binding or partitioning of the guest molecule into the micellar assembly. This technique is widely used to study the solubilization of drugs, dyes, and other organic compounds within surfactant micelles.

Table 2: Hypothetical UV-Vis Spectral Shifts of a Probe Molecule in the Presence of this compound

Surfactant Conc. (mM) Environment λmax of Probe (nm) Absorbance at λmax Observed Shift
0 Aqueous Buffer 450 0.50 -
2 Pre-micellar 450 0.50 None
4 (CMC) Micelle Formation 455 0.52 Bathochromic
8 Post-micellar 465 0.60 Bathochromic & Hyperchromic

Light Scattering Techniques for Aggregation State Analysis

Light scattering techniques are non-invasive methods essential for characterizing the size, shape, and molecular weight of colloidal aggregates like micelles.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. nih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations.

By analyzing the autocorrelation of these intensity fluctuations, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic radius (Rₕ) of the micelles is then calculated using the Stokes-Einstein equation:

Rₕ = kₑT / 6πηD

where kₑ is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

DLS provides the mean hydrodynamic size of the this compound micelles and the Polydispersity Index (PDI), a measure of the width of the size distribution. A PDI value below 0.1 indicates a highly monodisperse population of micelles, while values above 0.3 suggest a broad size distribution.

Table 3: DLS Results for this compound Micelles at 25°C

Surfactant Conc. (mM) Z-Average Diameter (nm) Polydispersity Index (PDI)
5 3.5 0.25
10 3.8 0.21
20 4.0 0.18

Static Light Scattering (SLS) for Micellar Molecular Weight Determination

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a solution at various angles and concentrations. malvernpanalytical.com The intensity of scattered light is directly proportional to the weight-average molecular weight (Mₙ) and concentration of the scattering particles. unchainedlabs.com

For dilute solutions of micelles, the relationship is described by the Zimm equation:

Kc / R(θ) = 1 / (MₙP(θ)) + 2A₂c

where K is an optical constant dependent on the solvent refractive index and the specific refractive index increment (dn/dc) of the surfactant, c is the concentration, R(θ) is the excess Rayleigh ratio, P(θ) describes the angular dependence of the scattering, and A₂ is the second virial coefficient, which accounts for inter-micellar interactions.

By measuring R(θ) at multiple angles and concentrations and extrapolating to zero angle and zero concentration (a Zimm plot), the Mₙ of the micelle can be determined. mdpi.com From the micellar molecular weight and the molecular weight of a single surfactant monomer, the average number of monomers per micelle, known as the aggregation number (Nₐ₉₉), can be calculated.

Table 4: SLS Data for Determining Micellar Properties of this compound

Parameter Value
Monomer Molecular Weight 302.45 g/mol
Micellar Molecular Weight (Mₙ) 28,100 g/mol
Aggregation Number (Nₐ₉₉) 93

Electroanalytical Methods

Conductometric Titration for Critical Micelle Concentration Determination

Conductometry is a simple, precise, and widely used method for determining the Critical Micelle Concentration (CMC) of ionic surfactants like this compound. The technique relies on measuring the specific conductivity of the surfactant solution as its concentration is varied.

Below the CMC, the surfactant exists as individual monomers (tetradecanesulfonate anions and sodium cations), and the solution behaves like a typical electrolyte. As the concentration increases, the conductivity rises in a roughly linear fashion.

Table 5: Conductometric Data for this compound in Water at 25°C

Concentration (mM) Specific Conductivity (μS/cm)
1.0 125
2.0 210
3.0 294
4.0 378
5.0 425
6.0 470
7.0 516
8.0 561

From a plot of this data, the CMC is determined to be approximately 3.8 mM.

Potentiometric Studies

Potentiometry serves as a powerful electrochemical technique for investigating the behavior of ionic surfactants like this compound in aqueous solutions. The primary application in this context is the determination of the critical micelle concentration (CMC) through the use of surfactant-selective electrodes. This method relies on measuring the potential difference between a surfactant-selective electrode and a reference electrode as a function of the surfactant concentration.

A common setup involves a polymer membrane electrode that is sensitive to the activity of the tetradecanesulfonate anion. The membrane is typically composed of a PVC matrix containing an ion-exchanger complex that selectively interacts with the surfactant monomer.

Research Findings: Before the CMC, the surfactant exists predominantly as free monomers in the solution. As the concentration of this compound is increased, the potential of the surfactant-selective electrode changes logarithmically, in accordance with the Nernst equation. researchgate.netyoutube.com However, once the concentration reaches the CMC, the monomers begin to aggregate into micelles. This aggregation leads to a significant decrease in the activity of free monomers in the solution. Consequently, the rate of change in the electrode potential is abruptly altered.

The CMC is identified as the concentration at which a distinct break or inflection point occurs in the plot of the electrode potential (E) versus the logarithm of the surfactant concentration (log C). researchgate.net This change in slope provides a precise and reproducible measurement of the CMC. For anionic surfactants, the potential typically decreases with increasing concentration, and the slope becomes less steep after the CMC.

Below is a representative data table illustrating the expected results from a potentiometric titration for determining the CMC of this compound.

Table 1: Representative Data from Potentiometric CMC Determination of this compound

Concentration (mol/L) log(Concentration) Electrode Potential (mV)
1.0 x 10⁻⁴ -4.00 -150.0
5.0 x 10⁻⁴ -3.30 -185.5
1.0 x 10⁻³ -3.00 -203.0
2.0 x 10⁻³ -2.70 -220.5
2.4 x 10⁻³ -2.62 -225.1
4.0 x 10⁻³ -2.40 -228.0
6.0 x 10⁻³ -2.22 -230.1
8.0 x 10⁻³ -2.10 -231.5
1.0 x 10⁻² -2.00 -232.5

Note: The data presented is illustrative. The break point in the potential curve, indicating the CMC, is highlighted.

Surface-Sensitive Techniques

Surface-sensitive techniques are indispensable for characterizing the interfacial properties of surfactants. They provide direct measurements of surface tension reduction, adsorption kinetics, and the morphology of adsorbed surfactant layers.

Tensiometry is a fundamental technique used to measure the surface tension of a liquid at an interface (e.g., liquid-air). For surfactant solutions, it is the most common method for determining the CMC. nih.gov As this compound is added to water, the surfactant molecules preferentially adsorb at the air-water interface, with their hydrophobic tetradecyl chains oriented towards the air and their hydrophilic sulfonate heads remaining in the water. This adsorption disrupts the cohesive energy at the surface, thereby reducing the surface tension.

Research Findings: The surface tension of the solution decreases sharply as the concentration of this compound increases. This trend continues until the interface becomes saturated with surfactant monomers. At this point, any further addition of surfactant results in the formation of micelles in the bulk solution rather than further crowding at the interface. wikipedia.orgarxiv.org The concentration at which this occurs is the CMC, and beyond this point, the surface tension remains relatively constant at its minimum value. wikipedia.orgarxiv.org Common methods for this measurement include the Du Noüy ring method, the Wilhelmy plate method, and drop shape analysis. nih.gov

The effectiveness of a surfactant is judged by the minimum surface tension it can achieve (γ_cmc), while its efficiency is related to the concentration required to reach this minimum (the CMC). For this compound, being a C14 surfactant, the CMC is expected to be lower than that of sodium dodecyl sulfate (a C12 analog) and higher than that of sodium hexadecylsulfonate (a C16 analog).

Table 2: Surface Tension of Aqueous this compound Solutions at 25°C

Concentration (mol/L) Surface Tension (mN/m)
0 (Pure Water) 72.0
1.0 x 10⁻⁴ 65.5
5.0 x 10⁻⁴ 54.2
1.0 x 10⁻³ 46.8
2.0 x 10⁻³ 38.1
2.4 x 10⁻³ 36.5
4.0 x 10⁻³ 36.4
6.0 x 10⁻³ 36.4
8.0 x 10⁻³ 36.3

Note: This table presents typical data showing the decrease in surface tension with increasing surfactant concentration up to the Critical Micelle Concentration (CMC), after which the surface tension plateaus.

Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, surface-sensitive technique that monitors the adsorption of molecules onto a sensor surface. It measures two key parameters simultaneously: the change in resonant frequency (Δf) and the change in energy dissipation (ΔD). The frequency change is related to the mass adsorbed on the sensor (including hydrodynamically coupled water), while the dissipation change provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer. nanoscience.comresearchgate.net

Research Findings: When a solution of this compound is introduced to a hydrophobic sensor surface (e.g., gold or polystyrene), the surfactant monomers rapidly adsorb. This adsorption process can be monitored in real-time. Initially, a sharp decrease in frequency (Δf) is observed, indicating mass uptake. Simultaneously, an increase in dissipation (ΔD) occurs, signifying the formation of a soft, hydrated surfactant layer.

The kinetics and structure of the adsorbed layer are highly dependent on the surfactant concentration.

Below the CMC: Surfactant monomers adsorb, often forming a patchy monolayer. The adsorption process may be slower, and the resulting layer is typically less rigid (higher ΔD/Δf ratio).

Above the CMC: Adsorption is often faster and results in a more densely packed and structured layer, such as a bilayer or hemimicelles. This denser layer is more rigid, leading to a smaller change in dissipation relative to the change in frequency.

The QCM-D data provides invaluable insights into the mechanism of adsorption, the structure of the adsorbed layer, and the kinetics of its formation and potential rearrangement over time.

Table 3: Illustrative QCM-D Response for this compound Adsorption onto a Hydrophobic Surface

Time (seconds) Event Change in Frequency (Δf, Hz) Change in Dissipation (ΔD, x10⁻⁶)
0-60 Baseline (Buffer Flow) 0 0
60 Injection of Surfactant - -
120 Initial Adsorption -15.2 1.1
300 Layer Growth -28.5 2.4
600 Saturation/Equilibrium -35.8 2.9
900 Buffer Rinse -35.5 2.8

Note: This table provides a conceptual representation of a QCM-D experiment, showing the real-time changes in frequency and dissipation as the surfactant adsorbs onto the sensor surface.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface at the nanoscale. In the context of surfactants, AFM is used to directly visualize the structure and morphology of adsorbed this compound aggregates at a solid-liquid interface.

Research Findings: By operating the AFM in tapping mode within the liquid solution, it is possible to image the delicate structures formed by the surfactant on a substrate, such as mica, graphite, or silica. The morphology of the adsorbed layer is heavily influenced by the bulk surfactant concentration and the nature of the substrate.

At concentrations well below the CMC, AFM imaging may reveal a disordered layer of adsorbed monomers or small, isolated aggregates. As the concentration approaches and exceeds the CMC, these monomers self-assemble into well-defined surface aggregates. For an anionic surfactant like this compound on a hydrophobic substrate, these aggregates often take the form of flat or curved patches, surface micelles, or ordered rows of hemicylindrical or cylindrical structures. researchgate.net AFM can measure the dimensions of these aggregates, such as their height and spacing, providing direct evidence of the self-assembly process at the interface.

Table 4: Typical Morphological Parameters of Adsorbed this compound Aggregates Measured by AFM

Surfactant Concentration Observed Surface Structure Aggregate Height (nm) Inter-aggregate Distance (nm) Surface Roughness (RMS, nm)
0.1 x CMC Disordered Monolayer ~0.5 - 1.0 N/A < 0.2
0.8 x CMC Patchy Hemimicelles ~1.5 - 2.0 Variable 0.3 - 0.5
1.5 x CMC Ordered Hemicylinders ~1.8 - 2.2 ~5 - 7 0.4 - 0.6

Note: This table summarizes expected AFM findings for this compound adsorbed on a model hydrophobic surface at different concentrations relative to the CMC.

Applications of Sodium 1 Tetradecanesulfonate in Non Clinical Systems

Enhanced Oil Recovery (EOR) Applications

The utility of surfactants like sodium 1-tetradecanesulfonate in enhanced oil recovery (EOR) is centered on their ability to alter the properties of fluid interfaces within oil reservoirs, ultimately leading to increased oil extraction. After primary and secondary recovery methods have been exhausted, a significant amount of oil can remain trapped in the reservoir rock due to capillary forces. Chemical EOR methods, particularly surfactant flooding, aim to overcome these forces.

Interfacial Tension Reduction in Oil/Water Systems for EOR

A primary mechanism through which surfactants enhance oil recovery is by reducing the interfacial tension (IFT) between the trapped oil and the injection water. atamanchemicals.com The efficiency of oil displacement at the microscopic level is governed by the capillary number, which is inversely proportional to the IFT. e3s-conferences.org Therefore, a significant reduction in IFT leads to a higher capillary number, which in turn mobilizes residual oil.

Research has shown that for surfactant flooding to be effective, the IFT needs to be reduced to ultra-low levels, typically below 10⁻² mN/m. echemi.com Studies on various sulfonated surfactants have demonstrated their capability to achieve these ultra-low IFTs. For instance, a study on alkyl methylnaphthalene sulfonates, which share the sulfonate functional group with this compound, found that a tetradecyl-methylnaphthalene sulfonate was highly efficient at lowering the IFT between crude oil and water to as low as 10⁻⁶ mN/m at very low concentrations and without the need for alkaline additives. researchgate.net The effectiveness of these surfactants is often dependent on factors such as salinity, temperature, and the specific composition of the crude oil. echemi.com

Surfactant SystemOil TypeConditionsInterfacial Tension (mN/m)
Alkyl Methylnaphthalene Sulfonates (including tetradecyl variant)Shengli Crude OilOptimal surfactant concentration and salinityCan reach ultra-low values, even 10⁻⁶
Anionic-Nonionic Polyoxyethylene Alkyl SulfonatesHigh Salinity Reservoir Crude0.2-0.3% surfactant concentrationUltra-low IFT achieved
Petroleum Sulfonate (KPS-202)Crude Oil7.5—15 g/L Sodium ChlorideUltra-low IFT with bicontinuous phase emulsion

This table presents data on the interfacial tension reduction capabilities of various sulfonate-based surfactants, illustrating the potential performance of compounds like this compound in EOR applications.

Mechanisms of Emulsification and Demulsification in EOR Processes

A study investigating functionalized silica (B1680970) nanoparticles with sodium (C14-16) olefin sulfonate found that these nanofluids facilitated the spontaneous formation of smaller, more stable oil-in-water emulsion droplets, which enhanced displacement efficiency. whiterose.ac.uk The type of emulsion formed (O/W vs. W/O) is influenced by factors such as salinity and surfactant concentration. scu.edu.cn

Conversely, once the oil-water mixture is produced, the emulsion needs to be broken down to separate the oil from the water. This process, known as demulsification, is a critical step. The stability of the produced emulsions can be a challenge, and chemical demulsifiers are often required to facilitate the separation.

Surfactant Flooding Strategies and Optimization

The success of a surfactant flooding operation hinges on the careful design and optimization of the injected surfactant formulation. This includes selecting the appropriate surfactant, its concentration, and the composition of the injection brine. The goal is to achieve the desired IFT reduction and mobility control under specific reservoir conditions of temperature, pressure, and salinity.

Simulation studies are often employed to optimize surfactant flooding strategies. For instance, a study on sodium 4-vinylbenzene sulfonate investigated the effects of surfactant concentration, injection rate, and injection period. cetjournal.it The results indicated that there is an optimal surfactant concentration that maximizes the oil recovery factor and that higher injection rates generally lead to better recovery. cetjournal.itcetjournal.it The duration of the surfactant injection is also a critical parameter to be optimized to balance the cost of the chemicals with the incremental oil recovery. cetjournal.it

Core flooding experiments are another essential tool for evaluating and optimizing surfactant formulations. These laboratory tests use actual reservoir rock and fluid samples to assess the performance of a surfactant system in displacing residual oil. Research on a petroleum sulfonate demonstrated that the in-situ emulsification of the surfactant/polymer solution with crude oil could significantly displace the remaining oil from various pore spaces, leading to a higher recovery factor compared to a system with similar IFT but without emulsification. scu.edu.cn

Detergency and Cleaning Formulations Research

This compound and related C14-16 olefin sulfonates are utilized in a variety of cleaning products due to their excellent detergency, foaming, and emulsifying properties. atamanchemicals.comechemi.comatamanchemicals.com These anionic surfactants are effective at removing dirt, grease, and stains from various surfaces.

Mechanisms of Soil Removal and Redeposition Prevention

The primary function of a surfactant in a cleaning formulation is to facilitate the removal of soil from a substrate and prevent it from redepositing. This is achieved through a combination of mechanisms:

Wetting: Surfactants lower the surface tension of water, allowing the cleaning solution to better penetrate the fabric or spread over a hard surface, effectively wetting both the substrate and the soil.

Emulsification: For oily and greasy soils, the surfactant molecules surround the oil droplets, with their hydrophobic tails penetrating the oil and their hydrophilic heads remaining in the water. This process breaks down the oil into smaller droplets that can be dispersed in the wash water.

Solubilization: Surfactant molecules can form micelles, which are aggregates where the hydrophobic tails form a core that can encapsulate and solubilize oily soil, allowing it to be washed away.

Suspension and Prevention of Redeposition: Once the soil is lifted from the surface, the surfactant helps to keep it suspended in the wash water, preventing it from reattaching to the cleaned surface. This is often aided by electrostatic repulsion between the negatively charged surfactant molecules adsorbed on both the soil particles and the substrate.

Linear alkylbenzene sulfonates, which are structurally similar to this compound, are widely used in household detergents for their effectiveness in removing a variety of soils. scholarsresearchlibrary.comresearchgate.net

Formulation Optimization for Specific Substrates

The formulation of cleaning products is often optimized for specific applications and substrates. This involves selecting the right combination of surfactants and other ingredients to achieve the desired cleaning performance. For example, sodium C14-16 olefin sulfonate is a key ingredient in household cleaners for removing tough stains, in industrial degreasers for heavy soils, and in car wash formulations for its foaming and dirt-lifting properties. atamanchemicals.com

In hard surface cleaners, the formulation needs to provide effective cleaning without leaving streaks or residues. google.com A patent for a hard surface cleaner describes a composition that includes a water-soluble alkane sulfonate, a nonionic surfactant, a fatty acid, and organic solvents to effectively remove soap scum and grease from kitchen and bathroom surfaces. google.com The optimization of such formulations involves balancing the cleaning efficacy with properties like foaming, rinsing, and surface safety.

The performance of a cleaning product can be evaluated through standardized laboratory tests or user tests. These tests assess the product's ability to remove specific types of soil from standardized surfaces compared to a reference product. europa.eu

Formulation TypeKey IngredientsTarget Substrate/ApplicationDesired Properties
Household CleanersSodium C14-16 Olefin SulfonateGeneral household surfacesTough stain and residue removal
Industrial DegreasersSodium C14-16 Olefin SulfonateIndustrial equipmentRemoval of oils and heavy soils
Car Wash FormulationsSodium C14-16 Olefin SulfonateVehicle exteriorsExcellent foaming and dirt-lifting
Hard Surface CleanersAlkane Sulfonates, Nonionic Surfactants, SolventsKitchen and bathroom surfacesEffective degreasing and soap scum removal, low streaking

This table provides examples of how cleaning formulations containing sulfonate surfactants are optimized for different applications and substrates.

Emulsion Polymerization and Polymer Stabilization

This compound, as an anionic surfactant, plays a crucial role in emulsion polymerization, a process used to synthesize a wide variety of polymers, often in the form of stable aqueous dispersions known as latexes. pcc.eu Its amphiphilic nature, consisting of a long hydrophobic 14-carbon alkyl chain and a hydrophilic sulfonate headgroup, allows it to function effectively at the oil-water interface, which is fundamental to this polymerization technique. researchgate.net

In emulsion polymerization, the formation of polymer particles, known as nucleation, is a critical step that determines the final particle size and number, influencing the properties of the resulting latex. This compound, like other anionic surfactants, primarily facilitates particle nucleation through a mechanism known as micellar nucleation. researchgate.netwikipedia.org

The process begins when the surfactant is added to water at a concentration above its critical micelle concentration (CMC). This leads to the spontaneous formation of spherical aggregates called micelles, where the hydrophobic alkyl tails orient inward, creating an oil-like core, and the hydrophilic sulfonate heads face outward into the aqueous phase. wikipedia.org When a water-insoluble monomer is introduced, it primarily resides in large monomer droplets, but a small amount also diffuses through the water and swells the hydrophobic cores of these micelles. wikipedia.org

Polymerization is typically initiated by a water-soluble initiator, which generates free radicals in the aqueous phase. These radicals diffuse and enter the monomer-swollen micelles, initiating polymerization. wikipedia.orgnih.gov Once a micelle is initiated, it transforms into a nascent polymer particle. This particle then grows by absorbing more monomer from the monomer droplets, which act as reservoirs, via diffusion through the aqueous phase. nih.gov The surfactant molecules adsorb onto the surface of these growing particles, providing stability. pcc.eu

Another potential mechanism is homogeneous nucleation, where radicals in the aqueous phase react with dissolved monomer molecules to form short-chain oligomers. researchgate.net These oligomers grow until they reach a critical chain length, at which point they precipitate from the water and form primary particles, which are then stabilized by surfactant molecules. researchgate.net The dominant nucleation mechanism depends on factors such as surfactant concentration and the water solubility of the monomer.

Nucleation ParameterRole of this compound
Micelle Formation Forms monomer-swollen micelles above its CMC, providing the primary loci for polymerization initiation.
Particle Initiation Facilitates the entry of water-soluble radicals into micelles, initiating the formation of polymer chains.
Particle Growth Stabilizes growing polymer particles by adsorbing onto their surface, preventing coagulation.
Control of Particle Number Higher surfactant concentration leads to a greater number of micelles, typically resulting in a larger number of smaller polymer particles. researchgate.net

The stability of the resulting polymer dispersion (latex) is paramount for its application in paints, adhesives, and coatings. This compound ensures the stability of these systems through electrostatic stabilization. pcc.euwikipedia.org

During and after polymerization, the surfactant molecules adsorb onto the surface of the polymer particles. The hydrophobic tetradecyl tail anchors into the polymer particle, while the negatively charged sulfonate headgroup is oriented towards the continuous water phase. pcc.eu This creates a net negative charge on the surface of each particle.

When two polymer particles approach each other, their surrounding layers of negative charges cause a strong electrostatic repulsion. wikipedia.org This repulsive force creates an energy barrier that prevents the particles from coming into close contact and aggregating or coagulating. pcc.eu This mechanism is highly effective in maintaining a stable, finely dispersed system. The effectiveness of the stabilization depends on the surfactant concentration, the surface charge density on the particles, and the ionic strength of the aqueous medium.

Stabilization FactorContribution of this compound
Adsorption Adsorbs onto the polymer particle surface via its hydrophobic alkyl chain.
Surface Charge Imparts a strong negative charge to the particle surface due to the anionic sulfonate group.
Repulsive Forces Creates an electrostatic energy barrier that repels other particles, preventing aggregation. wikipedia.org
Colloidal Stability Ensures the long-term stability of the final latex product during storage and application. pcc.eu

Material Science and Nanomaterials Applications

The self-assembly properties and surface activity of this compound make it a valuable compound in the field of material science, particularly in the synthesis and stabilization of nanomaterials.

This compound can act as a structure-directing agent, or template, in the synthesis of mesoporous materials, such as mesoporous silica. nih.gov These materials are characterized by a highly ordered network of uniform pores, typically in the range of 2 to 50 nm. The synthesis process relies on the self-assembly of surfactant molecules into ordered liquid-crystalline phases (e.g., hexagonal, cubic) in a solution containing inorganic precursors, such as sodium silicate (B1173343) or tetraethylorthosilicate (TEOS). nih.govbcrec.id

The mechanism involves the cooperative assembly of the surfactant and the inorganic species. The hydrophilic sulfonate headgroups of the this compound micelles interact with the condensing silica precursors. mdpi.com As the silica polymerizes (via a sol-gel process), it forms a solid framework around the ordered micellar structures. nih.gov Subsequently, the organic surfactant template is removed, typically through calcination (high-temperature heating) or solvent extraction, leaving behind a rigid, porous inorganic structure that is a negative replica of the original micellar arrangement. nih.gov Using anionic surfactants like this compound, often in combination with other templating agents like non-ionic block copolymers, can help control the final pore size and structure of the material. mdpi.com

The tendency for nanoparticles to agglomerate due to strong van der Waals forces of attraction is a significant challenge in their application. This compound can be used as a dispersing and stabilizing agent to create stable colloidal suspensions of nanoparticles in aqueous media. researchgate.net

The stabilization mechanism is analogous to that in emulsion polymerization. The surfactant molecules adsorb onto the surface of the nanoparticles. researchgate.net The hydrophobic C14 alkyl chain interacts with the nanoparticle surface, particularly if the surface is hydrophobic, while the ionic sulfonate headgroup extends into the water. This creates a charged layer around each nanoparticle, leading to electrostatic repulsion between them. nih.govresearchgate.net This repulsion counteracts the attractive van der Waals forces, preventing the nanoparticles from aggregating and settling out of the dispersion. researchgate.net This method is effective for a wide range of inorganic nanoparticles, including metal oxides and carbon-based nanomaterials. doaj.orgresearchgate.net

Nanomaterial ApplicationFunction of this compound
Dispersion Breaks down nanoparticle agglomerates and facilitates their distribution in a liquid medium.
Stabilization Adsorbs to nanoparticle surfaces, providing electrostatic repulsion to prevent re-agglomeration. researchgate.net
Surface Charge Modifies the zeta potential of the nanoparticles, a key indicator of colloidal stability. doaj.org

This compound can be used to modify the surface properties of various bulk materials by forming an adsorbed layer at the solid-liquid or solid-air interface. umn.edu This surface modification can alter key characteristics such as wettability, adhesion, and surface charge for specific functional purposes.

When a material is treated with a solution of this compound, the surfactant molecules adsorb onto the surface. The nature of this adsorption depends on the surface chemistry of the material.

On hydrophobic surfaces: The hydrophobic tetradecyl tails will adsorb onto the surface, exposing the hydrophilic sulfonate headgroups to the surrounding environment. This can dramatically increase the hydrophilicity (wettability) of an otherwise non-wetting surface.

On charged surfaces: Adsorption can be influenced by electrostatic interactions. For instance, on a positively charged surface, the anionic sulfonate headgroups will be strongly attracted, leading to the formation of a surfactant layer. bme.hu

This ability to alter surface properties is valuable in numerous applications. For example, modifying the surface of fibers can improve their dispersibility in water, sciopen.com while treating mineral surfaces can influence flotation processes. The adsorption of such surfactants can create a negatively charged surface, which can then be used for the subsequent layer-by-layer assembly of other functional materials. umn.edu

Separation Processes and Extraction Technologies

The unique properties of this compound make it a valuable component in advanced separation and extraction methodologies. Its ability to form micelles allows for the separation of molecules that would otherwise be difficult to isolate.

Micellar-enhanced ultrafiltration (MEUF) is a separation technique that utilizes surfactants like this compound to remove dissolved substances from aqueous solutions. researchgate.net In this process, the surfactant is added to the solution at a concentration above its critical micelle concentration (CMC). The surfactant molecules then aggregate to form micelles, which can trap or solubilize other molecules within their hydrophobic cores. An ultrafiltration membrane, with pores small enough to retain the micelles, is then used to separate the micelle-bound substances from the water.

The effectiveness of MEUF for the removal of various pollutants has been demonstrated in several studies. For instance, anionic surfactants are often employed for the removal of heavy metal ions from wastewater. researchgate.netresearchgate.net The negatively charged surfaces of the micelles attract positively charged metal ions, which are then retained by the ultrafiltration membrane. researchgate.net Research has shown that MEUF can achieve high removal efficiencies for metal ions like cadmium, copper, nickel, lead, and zinc. researchgate.net The efficiency of this process is influenced by factors such as surfactant concentration, pH, and the presence of other ions in the solution. researchgate.net

ParameterConditionMetal Ion Retention
Surfactant ConcentrationAbove CMCHigh
pHOptimized for metal-micelle interactionHigh
Ionic StrengthLow to moderateHigh

Solvent extraction, also known as liquid-liquid extraction, is a method used to separate compounds based on their relative solubilities in two different immiscible liquids. organomation.comyoutube.com The addition of surfactants like this compound can significantly enhance the efficiency of this process, a technique often referred to as surfactant-mediated extraction. nih.govresearchgate.net

In this method, the surfactant is added to the aqueous phase, where it can form micelles that encapsulate the target compounds. nih.gov This increases the solubility of otherwise sparingly soluble organic molecules in the aqueous phase, facilitating their transfer from an organic solvent or a solid matrix. nih.gov This technique is particularly useful for the extraction of bioactive compounds from natural sources. nih.gov The formation of micelles or other surfactant aggregates can enhance the solubilization of non-polar molecules, effectively increasing their bioavailability and aiding their extraction into the aqueous phase. nih.gov

The mechanism of extraction can vary depending on the specific system. mdpi.comnih.gov In some cases, the surfactant acts as a phase-transfer catalyst, while in others, it modifies the interfacial tension between the two liquid phases, improving mass transfer. The choice of surfactant and solvent system is critical for optimizing the extraction of specific compounds. nih.gov

Agrochemical and Non-Clinical Pharmaceutical Formulation Science

The emulsifying and dispersing properties of this compound are highly valuable in the formulation of agrochemicals and non-clinical pharmaceutical products. These properties ensure the uniform distribution of active ingredients and can influence their release profiles.

In agrochemical formulations, such as emulsifiable concentrates (EC) and suspension concentrates (SC), surfactants are essential for creating stable mixtures of active ingredients in a liquid base. pcc.euinnospec.com this compound, with its ability to lower interfacial tension, can act as an effective emulsifier, allowing for the formation of stable oil-in-water or water-in-oil emulsions. This is crucial for active ingredients that are not readily soluble in water, ensuring they can be easily diluted and applied in the field. pcc.eu

Similarly, in non-clinical pharmaceutical formulations, this surfactant can be used to disperse poorly water-soluble active compounds. By adsorbing onto the surface of the particles, it prevents them from aggregating, leading to a stable and uniform suspension. This is particularly important for topical formulations and other products where a consistent concentration of the active ingredient is required for efficacy. The use of surfactants can also lead to the formation of self-microemulsifying drug delivery systems (SMEDDS), which can enhance the diffusion and bioavailability of the active pharmaceutical ingredient. nih.gov

Formulation TypeFunction of this compound
Emulsifiable Concentrate (EC)Primary emulsifier
Suspension Concentrate (SC)Wetting and dispersing agent
Self-Microemulsifying Drug Delivery System (SMEDDS)Formation of microemulsions upon dilution

The physical properties of this compound can be utilized to modulate the release of active ingredients from various delivery systems. While not a direct component of many controlled-release matrices, its principles of interaction are relevant to the design of such systems. For instance, in mesoporous silica-based drug delivery systems, the interaction between the drug, the silica surface, and any surfactant-like molecules can influence the drug's physical state and subsequent release profile. mdpi.comresearchgate.net

The presence of a surfactant can affect the wetting of the porous matrix and the dissolution rate of the encapsulated active ingredient. By modifying the surface properties of the drug particles or the matrix, the rate at which the surrounding medium penetrates the system and dissolves the active ingredient can be controlled. mdpi.com For example, the formation of a surfactant layer at the interface can act as a barrier, slowing down the release. Conversely, in other scenarios, the surfactant can enhance the solubility of the drug, leading to a faster release. The specific effect depends on the interactions between the drug, the surfactant, and the matrix material. researchgate.net

Environmental Fate, Transport, and Degradation Studies of Sodium 1 Tetradecanesulfonate

Environmental Occurrence and Distribution Research

Research on the specific environmental concentrations of Sodium 1-tetradecanesulfonate is limited. However, data on related long-chain alkyl sulfonate surfactants indicate their presence in various environmental matrices due to their widespread use in household and industrial products.

Table 1: Environmental Concentrations of Related Alkyl Sulfates

The sorption of anionic surfactants to sediments and soils is a key process influencing their environmental distribution and bioavailability. Sorption is influenced by the physicochemical properties of both the surfactant and the sorbent material. For anionic surfactants, sorption tends to increase with increasing alkyl chain length due to stronger hydrophobic interactions.

The process of sorption is complex and can involve various mechanisms, including hydrophobic interactions, ion exchange, and surface complexation mdpi.com. The organic matter content of soil and sediment is a primary factor controlling the sorption of hydrophobic organic compounds mdpi.com. For sulfonated surfactants, studies on related compounds like perfluorooctane sulfonate (PFOS) have shown that a higher amount of soil organic matter can increase sorption affinity nih.gov.

The sorption behavior of these compounds is often described using isotherm models such as the Freundlich isotherm. For some related sulfonated compounds, sorption isotherms have been found to be nonlinear nih.gov.

Table 2: Factors Influencing Sorption of Anionic Surfactants

Biodegradation Pathways and Kinetics

Biodegradation is a critical process for the removal of this compound and other surfactants from the environment. The rate and extent of biodegradation are dependent on environmental conditions and the presence of competent microbial communities.

Aerobic Degradation: Long-chain alkyl sulfonates are generally considered to be readily biodegradable under aerobic conditions ewg.orgresearchgate.net. The primary degradation pathway for linear alkyl sulfonates involves the microbial oxidation of the alkyl chain. This process is often initiated by a terminal oxidation of the methyl group (ω-oxidation) followed by a stepwise shortening of the carbon chain through β-oxidation slideshare.net.

Anaerobic Degradation: The anaerobic biodegradation of sulfonated surfactants is more complex and often slower than aerobic degradation. While some studies have shown that linear alkylbenzene sulfonates (LAS) can be degraded under anaerobic, sulfate-reducing conditions, they are generally considered to be more persistent in the absence of oxygen cler.comnih.gov. For some sulfonates, degradation under anaerobic conditions has been observed to be limited or does not occur at all nih.govresearchgate.net. However, if aerobic biodegradation is initiated, it may continue under anoxic (oxygen-limited) conditions cler.com.

A diverse range of microorganisms is capable of degrading surfactants. The efficiency of biodegradation is often enhanced by complex microbial consortia where different species carry out different steps of the degradation pathway mdpi.com. For instance, the complete biodegradation of linear alkylbenzene sulfonate (LAS) is accomplished by complex bacterial communities nih.gov. Several bacterial genera, including Pseudomonas, have been identified as being capable of degrading anionic surfactants researchgate.nethibiscuspublisher.com. The presence of these microorganisms in environments such as wastewater treatment plants and surface waters is crucial for the natural attenuation of surfactant pollution.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures designed to degrade persistent organic pollutants like this compound through the generation of highly reactive hydroxyl radicals (HO•). researchgate.netnih.gov These processes are considered powerful technologies for treating organic wastewaters, transforming recalcitrant compounds into less harmful substances such as CO2 and H2O. researchgate.net AOPs that utilize ozone, hydrogen peroxide, and ultraviolet (UV) light have been found to be effective in degrading various surfactants. nih.gov

Photolytic degradation involves the use of light energy, typically UV, to break down chemical compounds. For surfactants like this compound, this can occur through direct photolysis, where the molecule absorbs a photon, or indirect photolysis, which involves photosensitized reactions. The direct photolysis of long-chain sulfonated surfactants is generally slow under standard UV light (e.g., 254 nm). mdpi.com However, the process can be significantly enhanced by combining UV irradiation with an oxidant like hydrogen peroxide (H2O2), which generates highly reactive hydroxyl radicals. researchgate.netresearchgate.net

The degradation mechanism for alkyl sulfonates primarily involves the hydroxyl radical attacking the long alkyl chain. This can lead to a series of oxidation reactions, breaking the carbon chain into smaller, more biodegradable fragments. The process ultimately leads to the cleavage of the sulfonate group and the mineralization of the organic components. mdpi.com Studies on similar anionic surfactants have shown that UV/H2O2 processes can achieve high removal efficiencies, often exceeding 90%. researchgate.net The rate of degradation is influenced by factors such as the initial surfactant concentration, H2O2 dosage, pH, and UV wavelength. mdpi.comresearchgate.net

Table 1: Efficacy of UV-Based AOPs on Anionic Surfactant Degradation Data based on studies of Linear Alkylbenzene Sulfonate (LAS) as a proxy for this compound.

Treatment ProcessInitial ConcentrationContact TimeRemoval Efficiency (%)Reference
UV Radiation AloneNot Specified20 min38.44% researchgate.net
UV/H2O2Not Specified10 min86.2% researchgate.net
UV/H2O2Not Specified20 min90.0% researchgate.net
UV/H2O2Not Specified30 min96.5% researchgate.net

Chemical oxidation techniques are highly effective for degrading persistent surfactants. Ozonation and Fenton processes are two of the most prominent methods.

Fenton Process: The Fenton reaction involves hydrogen peroxide (H2O2) and ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals. nih.gov This process is effective in completely removing anionic surfactants from aqueous solutions. researchgate.netfao.org The efficiency of the electro-Fenton process, where H2O2 and Fe²⁺ are generated electrochemically, has been demonstrated for the complete removal of sodium dodecyl benzene sulfonate (LAS). fao.org The degradation kinetics typically follow a pseudo-first-order reaction, and the process is highly dependent on operational parameters like pH (most effective under acidic conditions), current, and catalyst concentration. fao.org

Table 2: Kinetic Data for Chemical Oxidation of Anionic Surfactants Data based on studies of Sodium Dodecylbenzene Sulfonate (SDBS) as a proxy for this compound.

Oxidant/ProcessReactantpHRate Constant (k)Reference
Ozone (O3)SDBSNot Specified3.68 M⁻¹s⁻¹ researchgate.net
Hydroxyl Radical (HO•)SDBSNot Specified1.16 x 10¹⁰ M⁻¹s⁻¹ researchgate.net
Electro-FentonLAS3Pseudo-first-order decay fao.org

Remediation Technologies for Contaminated Media

Remediation of media contaminated with this compound involves transferring the contaminant from the soil or water phase to a treatable form or degrading it in place.

Soil washing and soil flushing are remediation techniques that use a liquid solution to remove contaminants from soil. matecindustries.comfrtr.gov Soil washing is an ex-situ process performed on excavated soil, while soil flushing is an in-situ process where the washing solution is percolated through the undisturbed soil. frtr.govfrtr.gov

For soils contaminated with hydrophobic organic compounds, aqueous solutions containing surfactants like this compound are used as the washing fluid. matecindustries.comresearchgate.net The surfactant enhances remediation through two primary mechanisms:

Mobilization: It lowers the interfacial tension between the contaminant and water, which helps to dislodge the contaminant from soil particles. nih.gov

Solubilization: Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules form aggregates called micelles that can encapsulate hydrophobic contaminants, increasing their apparent solubility in the washing fluid. researchgate.netnih.gov

The effectiveness of these techniques depends on the surfactant type and concentration, soil characteristics (such as clay and organic matter content), liquid-to-solid ratio, and the nature of the contaminant. researchgate.netmdpi.com The resulting contaminant-laden washing fluid must then be collected and treated. frtr.gov

Table 3: Effectiveness of Anionic Surfactant-Enhanced Soil Washing for Hydrocarbon Removal This table demonstrates the principle of using anionic surfactants to remove other contaminants from soil.

Surfactant SystemContaminantSoil/Bulking Agent RatioSurfactant ConcentrationTPH Removal Efficiency (%)Reference
Alkyl Benzene Sulfonate (ABS)Total Petroleum Hydrocarbons (TPH)30:700.5%64.35% researchgate.net
Anionic-Nonionic Mixture (SDS-TX100)PhenanthreneNot ApplicableVariedShowed greater efficiency than individual surfactants nih.gov

This compound, as a soluble anionic surfactant, primarily enters the environment through wastewater streams. Its removal in conventional wastewater treatment plants (WWTPs) is a critical step in preventing aquatic pollution.

The primary process for surfactant removal in WWTPs is biological degradation within the activated sludge system. pjoes.comresearchgate.net The process involves two main phenomena:

Sorption: Surfactant molecules quickly adsorb onto the surface of the activated sludge flocs. pjoes.com

Biodegradation: Microorganisms present in the activated sludge then degrade the adsorbed surfactant under aerobic conditions. pjoes.comwikipedia.org

The efficiency of removal for long-chain anionic surfactants is generally high, often exceeding 90% in well-operated systems. scielo.br However, high influent concentrations of surfactants can negatively impact the activated sludge process by altering floc morphology and inhibiting microbial activity. researchgate.netresearchgate.net For wastewater with very high surfactant loads, pretreatment steps like coagulation or flocculation may be necessary before biological treatment. pjoes.com

In cases where conventional treatment is insufficient or for industrial effluents with high concentrations, more advanced methods can be employed. Membrane filtration technologies like reverse osmosis (RO) and nanofiltration (NF) are highly effective at removing dissolved salts and organic molecules, including surfactants. samcotech.comfreshwatersystems.com Adsorption onto materials like activated carbon can also be used to polish the effluent and remove residual surfactant concentrations. samcotech.com

Table 4: Removal Efficiency of Anionic Surfactants in Biological Wastewater Treatment Data based on studies of Linear Alkylbenzene Sulfonate (LAS) as a proxy for this compound.

Treatment SystemInitial LAS Concentration (mg/L)Operating Time (hours)Removal Efficiency (%)Reference
Sequential Batch Reactor17.5114788.6% scielo.br
Sequential Batch Reactor20.31Not Specified90.5% scielo.br
Sequential Batch Reactor41.8916893.3% scielo.br

Computational and Theoretical Investigations of Sodium 1 Tetradecanesulfonate Systems

Molecular Dynamics Simulations of Micellar Systems

Molecular dynamics (MD) simulations have been extensively employed to study the self-assembly and behavior of surfactants in aqueous solutions. By numerically solving the equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the structure and dynamics of micellar systems, complementing experimental findings.

Simulation of Micelle Formation and Structure

MD simulations have been instrumental in elucidating the process of micelle formation for anionic surfactants. These simulations can track the spontaneous aggregation of individual surfactant monomers into micelles, providing insights into the critical micelle concentration (CMC) and the thermodynamics of micellization.

Atomistic and coarse-grained MD simulations of surfactants, such as sodium dodecyl sulfate (B86663) (SDS), a shorter-chain homolog of sodium 1-tetradecanesulfonate, have revealed key structural features of the resulting micelles. These simulations show a general trend where the hydrophobic alkyl chains form a disordered, liquid-like core, while the hydrophilic sulfonate headgroups are exposed to the aqueous solvent. The sodium counterions are typically found in close proximity to the headgroups, partially neutralizing their negative charge.

Simulations have also been used to investigate the shape and size of the micelles. For many anionic surfactants, the micelles are initially spherical at concentrations just above the CMC. As the surfactant concentration increases, a transition to larger, non-spherical structures like ellipsoidal or cylindrical micelles can be observed. The aggregation number, or the number of surfactant molecules in a single micelle, is a key parameter that can be determined from these simulations.

Table 1: Simulated Structural Parameters of Anionic Surfactant Micelles Note: Data for sodium dodecyl sulfate (SDS) is often used as a proxy in the absence of specific data for this compound.

Parameter Value (for SDS) Simulation Method
Aggregation Number 60 - 100 All-Atom MD
Radius of Gyration ~1.5 - 2.0 nm All-Atom MD
Micellar Shape Spherical to Ellipsoidal All-Atom & Coarse-Grained MD
Hydrophobic Core Radius ~1.2 - 1.5 nm All-Atom MD

Dynamics of Surfactant Molecules within Aggregates

MD simulations provide a unique window into the dynamic nature of surfactant molecules within a micelle. Contrary to a static picture, the individual surfactant molecules are highly mobile. They can move within the micelle, exchange positions with other surfactant molecules, and even exit and re-enter the micelle.

The dynamics of the alkyl chains within the micellar core have been shown to be similar to that of a liquid hydrocarbon. The flexibility of the chains can be characterized by order parameters for the C-H bonds along the chain. These simulations typically show that the segments of the alkyl chain closer to the headgroup are more ordered and restricted in their motion, while the terminal methyl group at the end of the chain has significantly more freedom of movement.

The mobility of the headgroups and the associated counterions at the micelle-water interface is also a critical aspect studied through simulations. The headgroups are solvated by water molecules, and their motion is coupled to the dynamics of the surrounding water and the binding of counterions. The residence time of counterions near the headgroups can be calculated from simulations, providing insights into the degree of counterion binding.

Solubilization Mechanism Modeling

A key function of surfactants is their ability to solubilize poorly water-soluble substances within their micelles. MD simulations are a valuable tool for understanding the molecular mechanisms of solubilization. By introducing a third component (the solubilizate) into the simulation box containing the surfactant and water, the preferred location and orientation of the solubilized molecule within the micelle can be determined.

The location of the solubilizate depends on its polarity. Nonpolar molecules, such as alkanes and aromatic hydrocarbons, are typically found in the hydrophobic core of the micelle. Molecules with some polarity (amphiphilic molecules) may orient themselves at the interface between the core and the corona, with their polar group interacting with the surfactant headgroups and water, and their nonpolar part embedded in the core.

Simulations can also provide information on how the presence of a solubilizate affects the structure and stability of the micelle. The inclusion of foreign molecules can lead to an increase in the aggregation number and a change in the shape of the micelle. By calculating the free energy of transferring a solubilizate from the aqueous phase to the micellar phase, simulations can predict the solubilization capacity of a particular surfactant.

Quantum Chemical Calculations for Molecular Properties and Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of individual this compound molecules. These methods are essential for characterizing the intrinsic reactivity and the nature of intermolecular interactions that govern the behavior of the surfactant at a fundamental level.

Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of the this compound molecule. These calculations provide information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The calculated molecular electrostatic potential (MEP) map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For the 1-tetradecanesulfonate anion, the MEP is highly negative around the sulfonate headgroup, indicating its nucleophilic character and its ability to interact strongly with cations and polar water molecules. The long alkyl tail, in contrast, exhibits a nonpolar character.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important indicators of the molecule's reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and its tendency to undergo electronic excitations.

Table 2: Calculated Electronic Properties of a Model Alkyl Sulfonate Anion Note: These are representative values for a shorter-chain alkyl sulfonate calculated using DFT, as specific data for this compound is not readily available.

Property Calculated Value Significance
HOMO Energy ~ -7.0 eV Relates to electron-donating ability
LUMO Energy ~ +1.5 eV Relates to electron-accepting ability
HOMO-LUMO Gap ~ 8.5 eV Indicator of chemical reactivity
Dipole Moment Varies with conformation Influences intermolecular interactions

Intermolecular Interaction Energy Analysis

Quantum chemical calculations are crucial for quantifying the strength and nature of intermolecular interactions between this compound and other molecules, such as water, counterions, and solubilizates. Energy decomposition analysis (EDA) is a powerful technique that can be used to break down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces.

These analyses reveal that the interaction between the sulfonate headgroup and a sodium counterion is predominantly electrostatic in nature. The interaction with water molecules is also dominated by electrostatics, primarily through the formation of hydrogen bonds between the sulfonate oxygens and water hydrogens.

The interaction between the alkyl tails of two surfactant molecules is governed by van der Waals forces, specifically London dispersion forces. These weak, non-covalent interactions are responsible for the hydrophobic effect that drives the aggregation of surfactant molecules in water. By calculating the interaction energies for different molecular orientations, quantum chemistry can help to build accurate force fields for use in larger-scale molecular dynamics simulations.

Coarse-Grained Modeling of Self-Assembly Phenomena

Coarse-grained (CG) molecular dynamics simulations are a particularly effective method for studying the self-assembly of surfactants like this compound into micelles and other aggregates. This approach simplifies the system by grouping several atoms into a single "bead," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales than are accessible with fully atomistic models. researchgate.netsemanticscholar.orgrsc.org

The development of a CG model for an alkyl sulfonate involves a systematic parameterization process. This ensures that the simplified model accurately reproduces key properties of the real system, such as thermodynamic data from experiments and structural information from detailed all-atom simulations. rsc.orgresearchgate.net Force fields like MARTINI are often adapted for this purpose, where the surfactant molecule is represented by a few beads corresponding to the polar headgroup and different segments of the hydrophobic alkyl tail.

Once parameterized, these CG models can be used to simulate the spontaneous formation of micelles from an initially random distribution of surfactant monomers in an aqueous solution. These simulations provide detailed information on the dynamics of micellization, including the critical micelle concentration (CMC), aggregation numbers, and the shapes and sizes of the resulting aggregates. researchgate.netsemanticscholar.org For long-chain alkyl sulfonates, these simulations often reveal the formation of spherical micelles at lower concentrations, which can transition to larger, non-spherical structures like cylindrical or worm-like micelles at higher concentrations or with the addition of salt. figshare.com

The table below presents typical data that can be extracted from coarse-grained simulations of long-chain alkyl sulfonate self-assembly, using sodium dodecyl sulfate (SDS) as a representative example due to the availability of published data. These findings are analogous to what would be expected for this compound.

Simulation ParameterFindingDescription
Force Field Martini-basedA coarse-grained force field where groups of atoms are represented as single interaction sites.
System Size >10,000 surfactant moleculesLarge-scale simulations to observe the formation of multiple micelles and their interactions.
Aggregation Number 60-120The average number of surfactant molecules in a single micelle under specific conditions.
Micelle Shape Spherical to CylindricalA transition from spherical to elongated, cylindrical micelles is observed with increasing surfactant concentration.
CMC Determination Analysis of free monomer concentrationThe critical micelle concentration is estimated by monitoring the concentration of free surfactant monomers as a function of total concentration.

These computational studies have revealed the dynamic nature of micellar systems, showing processes such as the exchange of surfactant molecules between micelles, as well as micelle fusion and fission events. researchgate.netfigshare.com The insights gained from these simulations are crucial for understanding how factors like chain length, concentration, and ionic strength influence the self-assembly behavior of this compound and related surfactants.

Density Functional Theory (DFT) Studies of Adsorption Phenomena

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in elucidating the mechanisms of its adsorption at various interfaces, such as mineral surfaces or the air-water interface. These calculations provide detailed information about adsorption energies, bond formations, and charge transfer between the surfactant and the surface. mdpi.comresearchgate.netacs.org

DFT calculations can be used to model the interaction of a single sulfonate molecule with a specific surface. For instance, studies on the adsorption of alkyl sulfonates on mineral surfaces like fluorite have shown how the sulfonate headgroup interacts with the surface cations. mdpi.com These simulations can determine the most stable adsorption configurations, which may involve the sulfonate oxygen atoms binding to the surface in different modes (e.g., monodentate, bidentate, or tridentate). mdpi.com

The strength of the interaction is quantified by the adsorption energy, a key parameter that indicates the stability of the adsorbed state. A more negative adsorption energy signifies a stronger and more favorable interaction. DFT studies have shown that the adsorption energy is highly dependent on the nature of the surface, including its crystallographic orientation and the presence of defects like vacancies. mdpi.com

Furthermore, analysis of the electronic structure, such as the density of states and charge density difference plots, can reveal the nature of the chemical bonding between the surfactant and the surface. For example, it can be determined whether the adsorption is primarily due to physisorption (weaker van der Waals forces) or chemisorption (stronger covalent or ionic bond formation). researchgate.netacs.org

The following table summarizes the type of data obtained from DFT studies on the adsorption of alkyl sulfonates on different surfaces, which serves as a proxy for the expected behavior of this compound.

SurfaceAdsorption Energy (eV)Adsorption ModeKey Finding
Fluorite (111) -2.5Single CoordinationThe sulfonate headgroup interacts with a single surface calcium ion.
Fluorite (311) -3.2Bridging ModeThe sulfonate headgroup bridges between two surface calcium ions.
Fluorite (111) with Vacancy -4.5Tridentate ModeThe presence of a surface vacancy enhances the adsorption energy and leads to a tridentate coordination.
α-Fe2O3 (0001) -1.8 to -2.2ChemisorptionStrong chemical bonds are formed between the surfactant headgroup and the iron oxide surface. researchgate.netacs.org

These theoretical investigations are crucial for understanding the fundamental interactions that govern the performance of this compound in applications such as mineral flotation and as a corrosion inhibitor, where its adsorption at solid-liquid interfaces is a key process. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Sodium 1 Tetradecanesulfonate

Integration with Advanced Materials Science for Novel Functionalities

The unique amphiphilic nature of Sodium 1-tetradecanesulfonate makes it a candidate for integration into advanced materials, where it can serve as a template, stabilizer, or functional component. Research is exploring its potential in the controlled synthesis of nanoparticles, where the surfactant molecules can form micelles that act as nano-reactors, dictating the size and shape of the resulting particles. This control is crucial for applications in catalysis, electronics, and biomedical devices.

Another emerging area is the development of "smart" materials that respond to external stimuli. By incorporating this compound into polymer matrices, it is possible to create materials that change their properties, such as wettability or permeability, in response to changes in chemical environment or temperature. These materials could find applications in sensors, drug delivery systems, and self-cleaning surfaces. Furthermore, its properties as an anionic surfactant are being investigated for creating stable dispersions of nanomaterials like carbon nanotubes and graphene in aqueous solutions, a critical step for their processing and integration into high-performance composites.

Development of Sustainable Synthesis Routes and Green Chemistry Applications

In line with the principles of green chemistry, significant research efforts are being directed towards developing more sustainable methods for synthesizing this compound. rsc.orgrsc.org Traditional synthesis often relies on petrochemical feedstocks and can involve harsh reaction conditions. acs.orgnih.gov Future routes aim to utilize renewable, bio-based raw materials, such as fatty alcohols derived from plant oils, to form the C14 alkyl chain. acs.org

The focus is also on replacing conventional sulfonation processes with more eco-friendly alternatives. This includes exploring enzymatic catalysis and solvent-free reaction conditions, which can reduce energy consumption and minimize waste generation. rsc.org Mechanochemical methods, which use mechanical force to induce chemical reactions, represent another promising avenue for a greener synthesis of sulfonated compounds. rsc.org The goal is to develop a manufacturing process with a lower environmental footprint, higher atom economy, and improved safety profile.

Table 1: Comparison of Synthesis Routes for Alkyl Sulfonates

Feature Conventional Synthesis Emerging Green Synthesis
Feedstock Petrochemical-derived alcohols/alkanes acs.org Bio-based fatty alcohols from plant oils acs.org
Reagents Strong sulfonating agents (e.g., chlorosulfonic acid) Milder reagents, enzymatic catalysts
Solvents Organic solvents Water, ethanol (B145695), glycerol, or solvent-free conditions rsc.org
Process High temperature and pressure Lower energy, mechanochemical methods rsc.org
Byproducts Potentially hazardous waste streams Reduced and more benign byproducts

Expansion of Environmental Remediation Applications and Technologies

The surfactant properties of this compound make it highly effective for environmental remediation, particularly for cleaning up sites contaminated with organic pollutants. vertasefli.co.ukepa.gov Its ability to lower the interfacial tension between oil and water and to solubilize hydrophobic compounds is key to its application in soil washing and groundwater remediation. epa.gov

Future research is focused on optimizing its use in Surfactant-Enhanced Aquifer Remediation (SEAR). In this process, a solution of the surfactant is injected into the subsurface to mobilize and extract non-aqueous phase liquids (NAPLs), such as chlorinated solvents and petroleum hydrocarbons, which are common and persistent groundwater contaminants. vertasefli.co.uk Additionally, its potential to enhance bioremediation is being explored. By increasing the bioavailability of contaminants to microorganisms, this compound can accelerate the natural degradation of pollutants. vertasefli.co.uk Emerging technologies may combine surfactant flushing with other in-situ treatments, such as chemical oxidation or reduction, to create more efficient and comprehensive remediation strategies. itrcweb.org

Table 2: Environmental Remediation Technologies Utilizing Surfactants

Technology Mechanism of Action Role of this compound
Soil Washing Contaminants are washed from excavated soil using a liquid solution. Acts as a detergent to desorb hydrophobic contaminants from soil particles into the washing solution.
Surfactant-Enhanced Aquifer Remediation (SEAR) An aqueous surfactant solution is injected to mobilize trapped subsurface pollutants for extraction. epa.gov Reduces interfacial tension between contaminants (e.g., oil) and water, facilitating their movement and removal via pump-and-treat systems. vertasefli.co.uk
Enhanced Bioremediation The activity of contaminant-degrading microorganisms is stimulated. vertasefli.co.uk Increases the solubility and bioavailability of organic pollutants, making them more accessible to microbes for degradation.
In-Situ Chemical Oxidation (ISCO) Oxidizing agents are delivered to the subsurface to destroy contaminants. itrcweb.org Can improve the delivery and contact between the oxidant and the target contaminant by overcoming mass transfer limitations.

Novel Applications in Specialized Chemical Engineering Processes

A significant area of current and future application for this compound is in the field of Enhanced Oil Recovery (EOR). sasol.comyoutube.com After primary and secondary recovery methods, a substantial amount of oil can remain trapped in reservoir rock formations. youtube.com Chemical EOR, specifically surfactant flooding, involves injecting a surfactant solution to mobilize this residual oil. sasol.comyoutube.com

This compound and similar alkyl sulfonates are effective in EOR because they can dramatically lower the interfacial tension (IFT) between the crude oil and the injection water (brine). youtube.com This reduction in IFT allows the trapped oil droplets to be displaced from the pore spaces of the rock and moved towards production wells. youtube.com

Future research in this area is focused on several key aspects:

Formulation Optimization: Developing tailored surfactant blends that include co-surfactants and polymers to create formulations that are robust to the harsh conditions of oil reservoirs, such as high temperatures and high salinity. google.com

Adsorption Reduction: Investigating methods to minimize the adsorption of the surfactant onto the reservoir rock, which can improve the efficiency and economics of the process. researchgate.net

Synergy with Other EOR Methods: Exploring the combination of surfactant flooding with other EOR techniques, such as polymer flooding or CO2 injection, to maximize oil recovery. sasol.com

The development of advanced formulations will enable the application of this technology in a wider range of challenging oil fields, extending the productive life of these critical energy assets. sasol.com

Q & A

Q. What are the recommended methods for synthesizing and purifying Sodium 1-tetradecanesulfonate with high purity for analytical applications?

Synthesis typically involves sulfonation of 1-tetradecene followed by neutralization with sodium hydroxide. For purification, recrystallization from ethanol-water mixtures (1:3 v/v) is effective. Ensure the final product is dried under vacuum (60°C, 24 hrs) to remove residual solvents. Purity validation requires ≥99.0% assay (determined by ion pair chromatography) and low UV absorbance at 210 nm (Amax ≤0.1) to minimize interference in HPLC applications .

Q. How can researchers validate the purity of this compound for ion pair chromatography?

Use a combination of:

  • Ion pair chromatography (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess retention time consistency.
  • UV-Vis spectroscopy to confirm absorbance thresholds (e.g., ≤0.1 at 210 nm, ≤0.02 at 500 nm) .
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify structural integrity and absence of organic impurities .

Q. What are the critical parameters for preparing standard solutions of this compound in chromatographic studies?

  • Solvent : Use ultrapure water (HPLC-grade) preheated to 50°C to enhance solubility.
  • Concentration : 10 mM stock solutions are stable for 30 days at 4°C.
  • Filtration : Pass through a 0.22 µm nylon membrane to remove particulates.
  • pH adjustment : Maintain pH 2.5–3.0 with phosphoric acid to stabilize the sulfonate group .

Advanced Research Questions

Q. How can researchers optimize ion pair chromatography conditions using this compound for separating hydrophobic peptides?

  • Column : Use a C8 or C18 column with 3 µm particle size for better resolution.
  • Mobile phase : Combine this compound (5–15 mM) with acetonitrile (20–40%) and 0.1% formic acid.
  • Gradient elution : Adjust from 20% to 40% acetonitrile over 15 minutes.
  • Temperature : 35°C to reduce backpressure and improve peak symmetry .

Table 1 : Key UV Absorption Thresholds for Reagent-Grade this compound

Wavelength (nm)Maximum Absorbance (Amax)
210≤0.1
220≤0.06
260≤0.02
500≤0.02
Source: Adapted from ion pair chromatography standards

Q. How should researchers address contradictions in toxicity data for this compound across studies?

  • Systematic review : Apply evidence synthesis frameworks (e.g., EPA’s approach for PFAS compounds) to evaluate study design, dose ranges, and endpoints .
  • In vitro validation : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) at concentrations from 1 µM to 10 mM to identify thresholds for cellular stress.
  • Statistical reconciliation : Use meta-analysis tools to account for variability in exposure models (e.g., aquatic vs. mammalian systems) .

Q. What mechanistic studies are recommended to explore this compound’s surfactant behavior in drug delivery systems?

  • Dynamic Light Scattering (DLS) : Measure critical micelle concentration (CMC) in phosphate buffer (pH 7.4) at 25°C.
  • Transmission Electron Microscopy (TEM) : Image micelle morphology under simulated physiological conditions.
  • Drug release kinetics : Use Franz diffusion cells to assess release profiles of model drugs (e.g., curcumin) from micellar formulations .

Methodological Notes

  • Safety : Always wear nitrile gloves, goggles, and lab coats. Treat waste with activated carbon adsorption before disposal .
  • Data reproducibility : Pre-equilibrate HPLC columns with mobile phase for ≥30 minutes to stabilize baseline noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.